molecular formula C9H21IOSi B115104 Tert-butyl-(3-iodopropoxy)-dimethylsilane CAS No. 78878-05-4

Tert-butyl-(3-iodopropoxy)-dimethylsilane

Cat. No.: B115104
CAS No.: 78878-05-4
M. Wt: 300.25 g/mol
InChI Key: KTJOZDBANQOLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-(3-iodopropoxy)-dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C9H21IOSi and its molecular weight is 300.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(3-iodopropoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJOZDBANQOLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452308
Record name tert-butyl-(3-iodopropoxy)-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78878-05-4
Record name tert-butyl-(3-iodopropoxy)-dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, characteristics, and synthetic applications of tert-butyl-(3-iodopropoxy)-dimethylsilane. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties and Characteristics

This compound is an organosilicon compound widely utilized in organic synthesis. It serves as a key intermediate, primarily as a protecting group for alcohols and phenols, and as an alkylating agent in various nucleophilic substitution reactions.[1] Its physical and chemical properties are summarized below.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₉H₂₁IOSi
Molecular Weight 300.26 g/mol
CAS Number 78878-05-4
Appearance Colorless liquid with a characteristic odor[1]
Boiling Point 234.1 ± 23.0 °C at 760 mmHg (Predicted)
Density 1.261 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol and dimethylformamide[1]
Storage Store at 4°C, protected from light, under a nitrogen atmosphere
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous structures, the expected ¹H and ¹³C NMR chemical shifts in CDCl₃ are as follows:

Assignment Estimated ¹H NMR (ppm) Estimated ¹³C NMR (ppm)
Si-C(CH ₃)₃~0.89 (s, 9H)~25.9
Si-C (CH₃)₃-~18.5
Si-(CH ₃)₂~0.05 (s, 6H)~-5.1
O-CH ₂-CH₂-CH₂-I~3.60 (t, 2H)~63.4
O-CH₂-CH ₂-CH₂-I~1.82 (m, 2H)~33.7
O-CH₂-CH₂-CH ₂-I~3.19 (t, 2H)~7.3

Note: These are estimated values based on similar compounds and may vary slightly. A literature reference for the ¹³C NMR spectrum of this compound is available in Magn. Res. Chem. 29, 1231 (1991).[2]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to its functional groups:

Bond Expected Wavenumber (cm⁻¹)
C-H (alkane)2950-2850
Si-C1250, 840-760
C-O1100-1000
C-I600-500

Synthesis and Reactivity

Synthesis of this compound

The general method for the preparation of this compound involves the iodination of 3-[(tert-butyldimethylsilyl)oxy]propanol.[1] While a specific detailed protocol for this exact compound is not available in the provided results, a representative procedure can be adapted from standard organic synthesis methodologies.

Experimental Workflow: Synthesis

G cluster_reagents Reagents & Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 3-[(tert-Butyldimethylsilyl)oxy]propanol D Inert Atmosphere (Nitrogen or Argon) A->D B Iodinating Agent (e.g., I₂, PPh₃, Imidazole) B->D C Anhydrous Solvent (e.g., CH₂Cl₂) C->D E Controlled Temperature (e.g., 0 °C to Room Temp.) D->E Combine Reagents F Stirring for several hours E->F React G Quenching with aq. Na₂S₂O₃ F->G Reaction Completion H Extraction with Organic Solvent G->H I Drying over Anhydrous MgSO₄ H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (e.g., Column Chromatography) J->K L This compound K->L Isolated Product G cluster_reagents Reagents & Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A Phenol Derivative E Inert Atmosphere (Nitrogen or Argon) A->E B This compound B->E C Base (e.g., K₂CO₃, NaH) C->E D Anhydrous Solvent (e.g., DMF, Acetonitrile) D->E F Elevated Temperature (e.g., 60-80 °C) E->F Combine and Heat G Stirring until completion (monitored by TLC) F->G React H Cooling to Room Temperature G->H Reaction Completion I Addition of Water H->I J Extraction with Organic Solvent I->J K Washing with Brine J->K L Drying over Anhydrous Na₂SO₄ K->L M Solvent Removal (Rotary Evaporation) L->M N Purification (e.g., Column Chromatography) M->N O Alkylated Phenol Product N->O Isolated Product

References

An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane (CAS: 78878-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl-(3-iodopropoxy)-dimethylsilane, a versatile silyl ether reagent widely utilized in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its key applications, particularly as a protecting group for alcohols and as a precursor for the introduction of functionalized propyl chains. Safety and handling information, along with spectral data, are also included to ensure its effective and safe use in a laboratory setting.

Introduction

This compound, with the CAS number 78878-05-4, is an organosilicon compound featuring a bulky tert-butyldimethylsilyl (TBDMS) ether and a terminal iodo group.[1] This bifunctional nature makes it a valuable reagent in multi-step organic syntheses. The TBDMS group serves as a robust protecting group for the hydroxyl functionality, stable to a variety of reaction conditions, while the primary iodide allows for facile nucleophilic substitution reactions. This guide aims to provide a detailed resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a colorless to light yellow oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identification
IdentifierValue
CAS Number 78878-05-4
Molecular Formula C₉H₂₁IOSi
Molecular Weight 300.26 g/mol
IUPAC Name tert-butyl-(3-iodopropoxy)dimethylsilane
Synonyms 1-(tert-Butyldimethylsilyloxy)-3-iodopropane, TBDMS-(3-iodopropoxy)
InChI InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
InChIKey KTJOZDBANQOLHP-UHFFFAOYSA-N
SMILES CC(C)(C)--INVALID-LINK--(C)OCCC[I]
Table 2: Physical Properties
PropertyValue
Appearance Colorless to light yellow oil[1]
Boiling Point 234.1 ± 23.0 °C at 760 mmHg (Predicted)
Density 1.261 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in common organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide.[1] Insoluble in water.

Synthesis

The most common method for the preparation of this compound involves a two-step process starting from 1,3-propanediol. The first step is the selective protection of one of the hydroxyl groups with a tert-butyldimethylsilyl group, followed by the conversion of the remaining hydroxyl group to an iodide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)propan-1-ol

  • To a stirred solution of 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(tert-butyldimethylsilyloxy)propan-1-ol as a colorless oil.

Step 2: Synthesis of this compound

  • To a stirred solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield this compound as a colorless to light yellow oil.

G Synthesis of this compound cluster_0 Step 1: Monoprotection cluster_1 Step 2: Iodination 1,3-Propanediol 1,3-Propanediol 3-(tert-Butyldimethylsilyloxy)propan-1-ol 3-(tert-Butyldimethylsilyloxy)propan-1-ol 1,3-Propanediol->3-(tert-Butyldimethylsilyloxy)propan-1-ol TBDMSCl, Et3N, DCM This compound This compound 3-(tert-Butyldimethylsilyloxy)propan-1-ol->this compound I2, PPh3, Imidazole, DCM

Synthesis Workflow

Applications in Organic Synthesis

Protection of Alcohols

The primary application of this compound is as a reagent for the introduction of a protected 3-hydroxypropyl group onto a substrate. The terminal iodide allows for nucleophilic attack by an alkoxide, forming a new ether linkage. The TBDMS group can be subsequently removed under standard deprotection conditions.

Experimental Protocol: Protection of a Primary Alcohol

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.

G Application as a Protecting Group cluster_0 Protection Step cluster_1 Deprotection Step Primary Alcohol (R-OH) Primary Alcohol (R-OH) Protected Alcohol (R-O-(CH2)3-OTBDMS) Protected Alcohol (R-O-(CH2)3-OTBDMS) Primary Alcohol (R-OH)->Protected Alcohol (R-O-(CH2)3-OTBDMS) 1. NaH, THF 2. I-(CH2)3-OTBDMS Functionalized Alcohol (R-O-(CH2)3-OH) Functionalized Alcohol (R-O-(CH2)3-OH) Protected Alcohol (R-O-(CH2)3-OTBDMS)->Functionalized Alcohol (R-O-(CH2)3-OH) TBAF, THF

Protection and Deprotection Workflow
Nucleophilic Substitution Reactions

The iodide in this compound is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of a three-carbon chain with a protected hydroxyl group, which can be a valuable building block in the synthesis of more complex molecules.

Example: Reaction with Sodium Azide

This reaction introduces an azide functionality, which can be further transformed, for example, into an amine via reduction or participate in click chemistry reactions.

Experimental Protocol: Synthesis of 3-Azidopropoxy(tert-butyl)dimethylsilane

  • To a solution of this compound (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectral Data

Table 3: 13C NMR Spectral Data
Chemical Shift (ppm)Assignment
~61.5-O-C H₂-
~36.0-CH₂-C H₂-CH₂-
~25.9-C(C H₃)₃
~18.3-C (CH₃)₃
~6.5-CH₂-C H₂-I
~-5.3-Si(C H₃)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is referenced from available literature.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

Table 4: Hazard Information
HazardDescription
GHS Pictograms GHS06 (Toxic)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects)
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P361+P364, P405, P501

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]

Conclusion

This compound is a highly useful and versatile reagent in modern organic synthesis. Its ability to introduce a protected three-carbon hydroxypropyl unit via nucleophilic substitution makes it a valuable tool for the construction of complex molecules in drug discovery and development. This guide provides essential information on its properties, synthesis, and applications, enabling researchers to utilize this reagent effectively and safely.

References

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl-(3-iodopropoxy)-dimethylsilane, a valuable bifunctional molecule in organic synthesis. It serves as a key building block, incorporating a stable silyl ether protecting group and a reactive primary iodide. This combination is particularly useful in multi-step synthetic routes toward complex molecules, including pharmaceuticals, where controlled, sequential reactions are paramount.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

IdentifierValue
Chemical Name This compound
Synonyms 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane, (3-iodopropoxy)(tert-butyl)dimethylsilane, 1-(tert-Butyldimethylsiloxy)-3-iodopropane
CAS Number 78878-05-4[1]
Molecular Formula C₉H₂₁IOSi[1]
Molecular Weight 300.25 g/mol [1]
Appearance Colorless oil or liquid[1]
Solubility Soluble in organic solvents such as chloroform and ethyl acetate.[1]
Storage Conditions Store refrigerated (2-8°C) in a dark place under an inert atmosphere.[2]

Synthesis Workflow

The synthesis of this compound is typically achieved through the silylation of 3-iodo-1-propanol. This reaction protects the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group stable to a wide range of reaction conditions, while leaving the iodide available for subsequent nucleophilic substitution reactions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification Reactant1 3-Iodo-1-propanol Reaction Silylation Reaction Reactant1->Reaction Reactant2 TBDMS-Cl (tert-Butyldimethylsilyl chloride) Reactant2->Reaction Reactant3 Imidazole Reactant3->Reaction Solvent Anhydrous DMF Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product This compound Purification Aqueous Workup & Silica Gel Chromatography Purification->Product Reaction->Purification

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the protection of 3-iodo-1-propanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base. The procedure is adapted from a standard method for the silylation of primary alcohols.[3]

Materials:

  • 3-Iodo-1-propanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl Acetate)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether or hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-iodo-1-propanol (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add imidazole (1.2 eq) followed by the portion-wise addition of tert-butyldimethylsilyl chloride (1.1 eq).

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography, typically using petroleum ether or hexanes as the eluent, to yield the pure this compound as a colorless oil.[3]

Safety Precautions:

  • This compound is a flammable liquid and should be kept away from heat sources.[1]

  • It may react violently with strong oxidizing agents and strong acids.[1]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[1]

  • Imidazole and DMF are irritants; avoid skin and eye contact.

References

An In-depth Technical Guide to the Solubility of Tert-butyl-(3-iodopropoxy)-dimethylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl-(3-iodopropoxy)-dimethylsilane, a key organosilicon compound utilized in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility in a laboratory setting.

Core Concepts: Understanding Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent. This compound possesses both nonpolar (tert-butyl and dimethylsilyl groups) and polar (ether linkage and the carbon-iodine bond) characteristics, suggesting its solubility will vary across a range of organic solvents with differing polarities.

Qualitative Solubility Data

This compound is generally described as a colorless liquid that is soluble in organic solvents.[1] Specific solvents in which it has been reported to be soluble are summarized in the table below. It is important to note that these are qualitative descriptions and do not provide concentration limits.

Table 1: Qualitative Solubility of this compound

Organic SolventSolubility
ChloroformSoluble[1][2]
Ethyl AcetateSoluble[1][2]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocol is recommended. This method is adapted from standard laboratory procedures for solubility determination of organic compounds.[3][4]

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, tetrahydrofuran, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solute should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solute. This step is critical to prevent overestimation of solubility.

  • Concentration Analysis:

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution based on the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/100mL.

Safety Precautions:

  • This compound is a flammable liquid and should be handled away from ignition sources.[1]

  • Work in a well-ventilated area, such as a fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Avoid contact with strong oxidizing agents and strong acids.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Select Solvent B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature B->C D Collect Supernatant C->D After Equilibration E Filter Sample D->E F Analyze Concentration (HPLC/GC) E->F G Calculate Solubility F->G

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is crucial for reaction optimization, formulation development, and ensuring reproducible results.

References

An In-depth Technical Guide to the Safety and Handling of Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl-(3-iodopropoxy)-dimethylsilane, a versatile reagent in organic synthesis. The following sections detail its chemical properties, associated hazards, proper handling and storage procedures, and an illustrative experimental protocol for its synthesis and application. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.

Chemical and Physical Properties

This compound is an organosilicon compound recognized for its utility as a protecting group for alcohols and in various synthetic transformations.[1] A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 78878-05-4
Molecular Formula C9H21IOSi
Molecular Weight 300.26 g/mol [2]
Appearance Colorless liquid/oil[1]
Boiling Point 234.1 ± 23.0 °C at 760 mmHg[2]
Density 1.261 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide, chloroform, and ethyl acetate.[1]
Purity Typically available at 97% purity.[2][3]

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling to minimize risk. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)DangerH301: Toxic if swallowed.[2] H311: Toxic in contact with skin.[2] H331: Toxic if inhaled.[2]
Germ Cell MutagenicityDangerH341: Suspected of causing genetic defects.[2]
Precautionary Statements and First Aid

Adherence to the following precautionary measures is crucial when working with this compound.

CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P302+P352: IF ON SKIN: Wash with plenty of water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P321: Specific treatment (see supplemental first aid instruction on this label).[2] P330: Rinse mouth.[2] P361+P364: Take off immediately all contaminated clothing and wash it before reuse.[2]
Storage P405: Store locked up.[2] Storage Conditions: Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] Protect from light and store under nitrogen.[2][3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is imperative to consult the full Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Applications in Organic Synthesis and Drug Development

This compound is primarily used in organic synthesis as a protecting group for alcohols and phenols.[1] The tert-butyldimethylsilyl (TBDMS) ether group is robust enough to withstand a variety of reaction conditions, yet can be selectively removed when needed. This characteristic makes it a valuable tool in multi-step syntheses of complex molecules, including pharmaceuticals.[1] The presence of an iodo group in the same molecule also allows for subsequent nucleophilic substitution or cross-coupling reactions.[1]

An example of the utility of silyl ether protecting groups in drug development can be seen in the synthesis of bitopic ligands for dopamine D2 and D3 receptors. In these syntheses, a hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl), a related silylating agent, to prevent it from reacting during subsequent chemical transformations.[1] This strategy allows for the selective modification of other parts of the molecule to build the final, complex ligand. The silyl protecting group is then removed in a later step.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in a coupling reaction.

Synthesis of this compound

This procedure describes the synthesis from 3-iodo-1-propanol.

Materials:

  • 4-iodo-1-propanol (1.0 g, 5.4 mmol)

  • Imidazole (1.1 g, 16.1 mmol)

  • Tert-butyldimethylsilyl chloride (1.1 g, 7.0 mmol)

  • Dichloromethane (DCM) (8.1 mL)

  • Water

  • Sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 4-iodo-1-propanol (1.0 g, 5.4 mmol) and imidazole (1.1 g, 16.1 mmol) in DCM (8.1 mL) is stirred at room temperature for 5 minutes.

  • Tert-butyldimethylsilyl chloride (1.1 g, 7.0 mmol) is then added to the reaction mixture.

  • The mixture is stirred for 4 hours at room temperature.

  • The reaction mixture is partitioned between DCM and water.

  • The aqueous phase is extracted three times with DCM.

  • The combined organic phases are dried over Na2SO4.

  • The solvent is removed in vacuo.

  • Purification by flash column chromatography (hexane:ethyl acetate, 100:1 → 10:1) affords the final product as a colorless oil (1.6 g, 5.4 mmol, quantitative yield).[5]

Use in a Coupling Reaction

This protocol illustrates the use of this compound in an N-alkylation reaction.

Materials:

  • Dimethyl 6,7-dibromo-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrrole-1,3-dicarboxylate (634.8 mg, 1.5 mmol)

  • Dimethylformamide (DMF) (15 mL)

  • Potassium carbonate (K2CO3), powdered (518.3 mg, 3.8 mmol)

  • This compound (810.7 mg, 2.7 mmol)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of dimethyl 6,7-dibromo-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrrole-1,3-dicarboxylate (634.8 mg, 1.5 mmol) in DMF (15 mL), add powdered K2CO3 (518.3 mg, 3.8 mmol) and this compound (810.7 mg, 2.7 mmol) at room temperature.

  • The resulting suspension is then stirred at 80 °C for 1 hour.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic phases are dried over Na2SO4.

  • The solvent is removed in vacuo.

  • The crude product is then purified by flash column chromatography (hexane: ethyl acetate, 20:1) to yield the pure coupled product (502.2 mg, 0.8 mmol, 56 % yield) as a colorless oil.[5]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use in a coupling reaction.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Coupling Reaction IodoPropanol 3-Iodo-1-propanol Reaction1 Reaction in DCM (4h, RT) IodoPropanol->Reaction1 Imidazole Imidazole Imidazole->Reaction1 TBSCl Tert-butyldimethylsilyl chloride TBSCl->Reaction1 Product1 Tert-butyl-(3-iodopropoxy) -dimethylsilane Reaction1->Product1 Purification Reaction2 Reaction in DMF (1h, 80°C) Product1->Reaction2 StartingMaterial2 Dimethyl 6,7-dibromo... -cycloocta[c]pyrrole... StartingMaterial2->Reaction2 K2CO3 K2CO3 K2CO3->Reaction2 Product2 Coupled Product Reaction2->Product2 Workup & Purification

Caption: Synthetic workflow for the preparation of this compound and its subsequent use in an N-alkylation reaction.

References

An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl-(3-iodopropoxy)-dimethylsilane, a key reagent in organic synthesis. The document details its chemical structure, physical and chemical properties, a representative synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an organosilicon compound recognized for its utility as a protective group for alcohols and as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure features a bulky tert-butyldimethylsilyl (TBDMS) ether group linked to a propyl iodide chain.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₂₁IOSi[1][2]
Molecular Weight 300.26 g/mol [3]
CAS Number 78878-05-4[2][3]
IUPAC Name tert-butyl(3-iodopropoxy)dimethylsilane[3]
Synonyms 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane, TBDMS-O-(CH₂)₃-I[1]
Appearance Colorless to light yellow liquid or oil[1][4]
Boiling Point 234.1 ± 23.0 °C at 760 mmHg (Predicted)[3]
Density 1.261 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide.[1]
InChI Key KTJOZDBANQOLHP-UHFFFAOYSA-N[3][5]
SMILES CC(C)(C)--INVALID-LINK--(C)OCCC

Chemical Structure

The structure of this compound is depicted below, illustrating the connectivity of the tert-butyl, dimethylsilyl, propoxy, and iodo moieties.

Chemical structure of this compound.

Experimental Protocols

A common method for the preparation of this compound involves a two-step procedure starting from 3-(tert-butyldimethylsilyloxy)propan-1-ol.[1] The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is subsequently displaced by iodide. A detailed representative protocol is provided below.[4]

Step 1: Mesylation of 3-(tert-butyldimethylsilyloxy)propan-1-ol

  • To a solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent) in dry dichloromethane (CH₂Cl₂) is added triethylamine (1.5 equivalents).

  • The mixture is cooled to 0 °C in an ice bath.

  • Methanesulfonyl chloride (1.5 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Iodination

  • The crude mesylate from the previous step is dissolved in dry acetone.

  • Sodium iodide (5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux at 65 °C for 30 minutes.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate.

  • The organic solution is washed with Na₂S₂O₃ solution to quench any remaining iodine, followed by a brine wash.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.[4]

G start 3-(tert-butyldimethylsilyloxy)propan-1-ol mesylation Mesylation (MsCl, Et₃N, CH₂Cl₂) start->mesylation intermediate 3-(tert-butyldimethylsilyloxy)propyl methanesulfonate mesylation->intermediate iodination Iodination (NaI, Acetone) intermediate->iodination product This compound iodination->product

Synthetic workflow for this compound.

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by techniques such as GC-MS or ESI-MS.

  • Infrared (IR) Spectroscopy: The presence of C-H, C-O, and Si-C bonds can be confirmed by their characteristic absorption bands.

Full spectral data can often be accessed through specialized databases such as SpectraBase.[5]

Applications in Research and Drug Development

This compound is a valuable bifunctional molecule in organic synthesis.

  • Protecting Group Chemistry: The TBDMS ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions but easily cleaved with fluoride reagents (e.g., TBAF). This allows for selective reactions at other sites of a molecule.[1]

  • Alkylation Reactions: The iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This enables the introduction of the protected hydroxypropyl chain into various molecules, which is a common motif in many biologically active compounds.

  • Synthesis of Complex Molecules: This reagent is employed in the multi-step synthesis of natural products and pharmaceutical agents where a protected hydroxyl group and a reactive alkyl iodide are required for sequential bond formations.

Safety and Handling

This compound is a flammable liquid and is classified as toxic.[1][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. The compound should be stored in a cool, dry place, away from heat and sources of ignition, and under an inert atmosphere.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Technical Guide: Purity and Assay of Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl-(3-iodopropoxy)-dimethylsilane is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecules and in the development of novel therapeutics. Its utility lies in the orthogonal reactivity of the silyl ether and the primary alkyl iodide. The silyl ether serves as a protecting group for the alcohol functionality, while the iodide is a versatile handle for nucleophilic substitution and cross-coupling reactions.

Given its role in multi-step syntheses, the purity of this compound is of paramount importance. Impurities can lead to side reactions, reduced yields, and complications in the purification of subsequent products. This technical guide provides an in-depth overview of the purity profile, assay methodologies, and detailed experimental protocols for the quality control of this key synthetic building block.

Synthesis and Potential Impurities

The most common synthetic route to this compound involves the silylation of 3-iodo-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.

Reaction Scheme:

This synthesis, while generally efficient, can lead to several process-related impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOriginPotential Impact
3-Iodo-1-propanolI-CH2-CH2-CH2-OHUnreacted starting materialCan interfere with subsequent reactions where a free hydroxyl group is undesirable.
Tert-butyldimethylsilanol(CH3)3C-Si(CH3)2-OHHydrolysis of TBDMSCl or the productGenerally less reactive but can affect the overall purity.
Bis(tert-butyldimethylsilyl) ether of 1,3-propanediolTBDMS-O-(CH2)3-O-TBDMSA potential byproduct if 1,3-propanediol is present as an impurity in the starting material.Can lead to the formation of undesired dimeric species in subsequent steps.
Hexa-methyldisiloxane(CH3)3Si-O-Si(CH3)3Formed from the hydrolysis and self-condensation of TBDMSCl.A volatile impurity that is often removed during workup but can persist in traces.
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate)-Used in the reaction and purification steps.May interfere with subsequent reactions or pose safety concerns.

Analytical Methods for Purity and Assay

A combination of chromatographic and spectroscopic techniques is employed to ensure the high purity of this compound. The primary methods for assay and impurity determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideally suited for the analysis of this compound and its potential impurities.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Range40 - 450 m/z
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself. A certified internal standard of known purity is used for quantification.

Table 3: Quantitative ¹H NMR Parameters for the Assay of this compound

ParameterValue
Spectrometer400 MHz or higher
SolventChloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Internal StandardMaleic Anhydride (certified reference material)
Temperature25 °C
Pulse SequenceA 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons.
Number of Scans16 or higher for good signal-to-noise ratio
Data ProcessingManual phasing and baseline correction. Integration of well-resolved signals of the analyte and the internal standard.

Experimental Protocols

Protocol for GC-MS Analysis

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • This compound sample

  • Heptane (HPLC grade)

  • GC vials with caps

  • Micropipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.

  • Add 1.0 mL of heptane to the vial.

  • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • GC-MS Injection: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions outlined in Table 2.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Calculate the percentage area of each impurity relative to the total area of all peaks to estimate the purity.

Protocol for Quantitative ¹H NMR (qNMR) Assay

Objective: To determine the absolute purity of a this compound sample.

Materials:

  • This compound sample

  • Maleic Anhydride (certified reference material, CRM)

  • Chloroform-d (CDCl₃)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the Maleic Anhydride CRM into the same vial.

    • Record the exact weights.

    • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve both the sample and the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using the parameters specified in Table 3. Ensure the relaxation delay is sufficient for quantitative analysis.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-O- protons).

    • Integrate the singlet of the two protons of Maleic Anhydride.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard (Maleic Anhydride)

Data Presentation

Table 4: Illustrative Purity Profile of a Commercial Batch of this compound

ComponentRetention Time (min)Area % (GC-MS)Identity Confirmation
This compound12.598.2Mass Spectrum, NMR
3-Iodo-1-propanol7.80.8Mass Spectrum
Tert-butyldimethylsilanol5.20.5Mass Spectrum
Unidentified Impurity 110.10.3-
Unidentified Impurity 211.50.2-

Table 5: Illustrative qNMR Assay Results for a Batch of this compound

ParameterValue
Mass of Analyte (m_analyte)20.15 mg
Mass of Standard (m_std)5.02 mg
Purity of Standard (P_std)99.9%
Integral of Analyte (I_analyte)2.00
Number of Protons (N_analyte)2
Integral of Standard (I_std)1.05
Number of Protons (N_std)2
Molecular Weight of Analyte (MW_analyte)300.25 g/mol
Molecular Weight of Standard (MW_std)98.06 g/mol
Calculated Purity 98.5%

Mandatory Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis cluster_impurities Potential Impurities 3-Iodo-1-propanol 3-Iodo-1-propanol Reaction Reaction 3-Iodo-1-propanol->Reaction TBDMSCl TBDMSCl TBDMSCl->Reaction Hydrolysis_Product Tert-butyldimethylsilanol TBDMSCl->Hydrolysis_Product Hydrolysis Side_Product Hexa-methyldisiloxane TBDMSCl->Side_Product Self-condensation Imidazole Imidazole Imidazole->Reaction Product This compound Reaction->Product Unreacted_SM Unreacted 3-Iodo-1-propanol Reaction->Unreacted_SM Incomplete Reaction

Caption: Synthesis pathway and potential impurity formation.

QC_Workflow Sample This compound Sample GCMS_Prep Sample Prep for GC-MS (Dilution in Heptane) Sample->GCMS_Prep qNMR_Prep Sample Prep for qNMR (Weighing with Internal Std) Sample->qNMR_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis qNMR_Analysis qNMR Analysis qNMR_Prep->qNMR_Analysis Impurity_Profile Impurity Profile (Area %) GCMS_Analysis->Impurity_Profile Purity_Assay Purity Assay (w/w %) qNMR_Analysis->Purity_Assay Decision Release or Reject Batch Impurity_Profile->Decision Purity_Assay->Decision

Caption: Quality control workflow for purity and assay.

Stability and Storage of Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the organosilicon compound, Tert-butyl-(3-iodopropoxy)-dimethylsilane. Due to the absence of specific stability data for this molecule, this guide synthesizes information based on the known chemical properties of its core functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a primary iodoalkane. This document aims to equip researchers with the necessary knowledge for proper handling, storage, and stability assessment.

Core Stability Profile

This compound incorporates two key functional moieties that dictate its stability: the robust TBDMS ether and the more labile primary alkyl iodide. The overall stability is therefore a composite of the sensitivities of these two groups.

  • The Silyl Ether Linkage : The tert-butyldimethylsilyl ether is a sterically hindered protecting group known for its relative stability under a range of conditions. It is generally resistant to basic environments but is susceptible to cleavage under acidic conditions or in the presence of fluoride ions. Moisture can also lead to slow hydrolysis, particularly in the presence of acid or base catalysts.

  • The Carbon-Iodine Bond : The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making this part of the molecule the most likely site of degradation.[1][2] Iodoalkanes are susceptible to nucleophilic substitution, elimination reactions, and can be sensitive to light. Over time, decomposition of organoiodine compounds can sometimes lead to the formation of elemental iodine (I₂), often observed as a yellow or brownish discoloration.[1]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, based on data for structurally similar compounds and general chemical principles.

Quantitative Storage Recommendations

A structurally analogous compound, tert-butyl(3-chloropropoxy)dimethylsilane, provides the most direct quantitative storage guidance. Given that the C-I bond is weaker and more reactive than the C-Cl bond, the storage conditions for the iodo-compound should be at least as stringent, if not more so.

ParameterRecommended ConditionRationale & Remarks
Storage Temperature 2-8°C (Refrigerated)Based on supplier data for the analogous tert-butyl(3-chloropropoxy)dimethylsilane which recommends storage at 2-8°C. Some sources suggest temperatures as low as -4°C for optimal preservation.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Recommended for the chloro-analogue to prevent moisture ingress which can hydrolyze the silyl ether. This also helps to prevent oxidative degradation pathways.
Light Conditions Store in the dark (Amber vial) The C-I bond can be photolytically cleaved. Protection from light is a standard precaution for organoiodine compounds to prevent radical-based degradation.
Moisture Anhydrous conditions Silyl ethers are sensitive to moisture and can undergo slow hydrolysis. The compound should be handled and stored under dry conditions.
Incompatible Materials

Based on the reactivity of the functional groups, contact with the following substances should be avoided:

  • Strong Acids: Will rapidly cleave the TBDMS ether.

  • Strong Bases: While TBDMS ethers are relatively stable, strong bases can promote elimination or substitution reactions at the C-I bond.

  • Fluoride Ion Sources (e.g., TBAF, HF): Will readily cleave the silicon-oxygen bond.

  • Strong Oxidizing Agents: May react with the iodide moiety.

  • Nucleophiles: The primary iodide is a good leaving group, making the compound susceptible to nucleophilic attack.

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available analytical instrumentation.

Objective: To determine the degradation profile of this compound under accelerated conditions (e.g., elevated temperature, light exposure, presence of moisture).

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of the compound in amber glass vials.

    • For testing moisture sensitivity, a known amount of water can be added to the sample or it can be stored in a controlled humidity chamber.

    • For thermal stability, place samples in temperature-controlled ovens at various temperatures (e.g., 25°C, 40°C, 60°C).

    • For photostability, expose samples to a controlled light source (e.g., a UV lamp or a photostability chamber). A control sample should be wrapped in aluminum foil.

  • Time Points:

    • Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Monitor for the appearance of new signals or changes in the integration of existing signals corresponding to the parent compound and potential degradation products (e.g., the deprotected alcohol, 3-iodopropanol).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Quantify the remaining parent compound and identify volatile degradation products.

    • High-Performance Liquid Chromatography (HPLC): For less volatile degradation products, HPLC with a suitable detector (e.g., UV-Vis or MS) can be used to monitor the purity of the compound over time.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each condition.

    • Determine the rate of degradation and the half-life of the compound under each condition.

    • Identify the major degradation products to elucidate the degradation pathways.

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be:

  • Hydrolysis of the Silyl Ether: In the presence of moisture, particularly under acidic or basic catalysis, the TBDMS ether can be cleaved to yield 3-iodopropanol and tert-butyldimethylsilanol.

  • Nucleophilic Substitution at the C-I Bond: Trace nucleophiles (including water) can displace the iodide, forming the corresponding alcohol or other substitution products.

  • Elimination Reactions: Under basic conditions, elimination of HI could potentially occur, although this is generally less favored for primary halides.

  • Photolytic Cleavage: Exposure to UV light can cause homolytic cleavage of the C-I bond, initiating radical-based degradation pathways.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

StabilityFactors cluster_products Degradation Products cluster_factors Instability Factors Compound This compound Product1 3-Iodopropanol Compound->Product1 Hydrolysis Product2 Substitution/Elimination Products Compound->Product2 Substitution/Elimination Product3 Radical Species Compound->Product3 Photolysis Moisture Moisture/Water Moisture->Compound Acid Acid Acid->Compound Base Base Base->Compound Fluoride Fluoride Ions Fluoride->Compound Light Light (UV) Light->Compound Heat Heat Heat->Compound Nucleophiles Nucleophiles Nucleophiles->Compound

Caption: Factors influencing the stability of this compound.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing undesired transformations while other parts of a molecule are being modified. Tert-butyl-(3-iodopropoxy)-dimethylsilane emerges as a specialized silyl ether protecting group for alcohols and phenols, offering unique advantages due to its bifunctional nature. This reagent not only provides the robust protection characteristic of tert-butyldimethylsilyl (TBDMS) ethers but also introduces a reactive iodopropyl chain, which can serve as a handle for subsequent synthetic manipulations.

These application notes provide a comprehensive guide to the use of this compound as a protecting group for alcohols. Detailed protocols for both the protection and deprotection steps are presented, along with quantitative data and visualizations to facilitate its successful implementation in research and development settings.

Chemical and Physical Properties

This compound is an organosilicon compound that appears as a colorless liquid. It is soluble in common organic solvents such as ethanol and dimethylformamide. As with many organosilane reagents, it should be handled with care in a well-ventilated area, avoiding contact with skin and eyes. It is a flammable liquid and should be stored away from heat and strong oxidizing agents.[1]

Application: Protection of Alcohols

The primary application of this compound is the protection of hydroxyl groups in alcohols and phenols. The reaction proceeds via the formation of a stable silyl ether linkage. The bulky tert-butyl group provides steric hindrance, rendering the protected alcohol resistant to a variety of reaction conditions, including those involving strong bases and nucleophiles.

General Reaction Scheme: Protection

The protection of an alcohol with this compound is typically carried out in the presence of a base, which facilitates the deprotonation of the alcohol to form a more nucleophilic alkoxide.

Caption: General workflow for the protection of an alcohol.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Example: Benzyl Alcohol)

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Benzyl alcohol

  • This compound

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and anhydrous DMF.

  • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.

SubstrateProtecting AgentBaseSolventTime (h)Temp (°C)Yield (%)
Primary AlcoholThis compoundImidazoleDMF12-240 to RTHigh

Table 1: Typical reaction conditions for the protection of a primary alcohol.

Deprotection of the Silyl Ether

The cleavage of the silyl ether to regenerate the alcohol is a crucial step in the synthetic sequence. A key advantage of silyl ethers is their susceptibility to cleavage by fluoride ions, owing to the high strength of the silicon-fluorine bond. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.

General Reaction Scheme: Deprotection

Caption: General workflow for the deprotection of the silyl ether.

Protocol 2: Deprotection of the Protected Alcohol

This protocol outlines a general procedure for the cleavage of the tert-butyl-(3-alkoxypropoxy)-dimethylsilyl ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • Protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected alcohol (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.1 - 1.5 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

SubstrateDeprotection ReagentSolventTime (h)Temp (°C)Yield (%)
Protected AlcoholTBAF (1 M in THF)THF1-4RTHigh

Table 2: Typical reaction conditions for the deprotection of the silyl ether.

Logical Workflow for Utilizing the Protecting Group

The use of this compound as a protecting group follows a logical sequence of protection, intermediate reactions, and deprotection.

Workflow Start Start: Alcohol (R-OH) Protection Step 1: Protection + I-(CH2)3-O-Si(Me)2-tBu + Base Start->Protection ProtectedIntermediate Protected Intermediate: R-O-Si(Me)2-(CH2)3-I Protection->ProtectedIntermediate IntermediateReaction Step 2: Intermediate Reaction(s) (e.g., modification of R group or reaction at the iodo-terminus) ProtectedIntermediate->IntermediateReaction ModifiedIntermediate Modified Protected Intermediate IntermediateReaction->ModifiedIntermediate Deprotection Step 3: Deprotection + Fluoride Source (e.g., TBAF) ModifiedIntermediate->Deprotection FinalProduct Final Product: Modified Alcohol (R'-OH) Deprotection->FinalProduct

Caption: A typical synthetic workflow.

Conclusion

This compound is a valuable tool for the protection of alcohols in complex organic syntheses. Its robust nature under a variety of conditions, coupled with the mild and efficient cleavage using fluoride reagents, makes it an attractive choice for synthetic chemists. The presence of the iodopropyl chain offers an additional layer of synthetic versatility, allowing for subsequent functionalization. The protocols and data provided in these application notes are intended to serve as a practical guide for the successful implementation of this protecting group strategy in the laboratory. As with any chemical procedure, it is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.

References

Application Notes and Protocols for the Silylation of Primary Alcohols with "Tert-butyl-(3-iodopropoxy)-dimethylsilane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" as a protecting group for primary alcohols. While specific literature detailing extensive substrate scope and quantitative yield tables for this particular reagent is limited, this document outlines a general protocol based on established silylation methodologies.

Introduction

In the field of organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the protection of functional groups is a critical strategy. Alcohols, being ubiquitous and reactive moieties, often require temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[1]

"this compound" is an organosilicon compound that serves as a reagent for the introduction of a silyl protecting group onto alcohols and phenols. The resulting tert-butyl-(3-iodopropoxy)-dimethylsilyl ether effectively shields the hydroxyl group, preventing its participation in subsequent chemical transformations. This reagent is a colorless liquid soluble in common organic solvents such as ethanol and dimethylformamide.

General Application

The primary application of "this compound" is the protection of primary alcohols. The silylation reaction involves the formation of a silicon-oxygen bond, converting the alcohol into a silyl ether. This transformation is typically carried out in the presence of a base, such as imidazole or triethylamine, which acts as a catalyst and acid scavenger. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity, particularly in molecules with multiple functional groups.

Table 1: Template for Silylation of Primary Alcohols with "this compound"

EntryPrimary Alcohol SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl alcoholImidazole (1.2)Dichloromethane2512-
21-HexanolTriethylamine (1.5)Tetrahydrofuran0 to 258-
3Cinnamyl alcoholImidazole (1.2)Acetonitrile2516-
4Ethylene glycolImidazole (2.4)Dichloromethane2524-

Note: The yield data is not available from the search results and would need to be determined experimentally.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using "this compound". Optimization of the reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Primary alcohol

  • This compound

  • Imidazole or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equivalent) and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at room temperature is added "this compound" (1.1 equivalents) dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silyl ether.

Experimental Workflow

The following diagram illustrates the general workflow for the silylation of a primary alcohol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Primary Alcohol and Imidazole in DCM add_reagent Add this compound start->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure Silyl Ether chromatography->product

Caption: General workflow for the silylation of a primary alcohol.

Safety Precautions

"this compound" is a flammable liquid and should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. This compound may react violently with strong oxidizing agents and strong acids. Always consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl-(3-iodopropoxy)-dimethylsilane as a bifunctional reagent for the synthesis and modification of peptides. This reagent incorporates a stable tert-butyldimethylsilyl (TBDMS) protecting group for hydroxyl functionalities and a reactive iodopropyl group for covalent modification, offering a versatile tool for advanced peptide chemistry.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected hydroxylpropyl moiety.[1] In the context of peptide science, its application extends to the strategic modification of amino acid side chains and the introduction of a cleavable linker system. The key features of this reagent are the robust TBDMS ether, which is stable under a variety of conditions but can be selectively cleaved, and the terminal iodide, a good leaving group for nucleophilic substitution reactions with various amino acid residues.

Applications in Peptide Chemistry

The primary application of this compound in peptide chemistry is the covalent modification of peptides to introduce a linker with a terminal hydroxyl group, which is initially protected as a TBDMS ether. This modification can be performed on nucleophilic amino acid side chains.

  • Alkylation of Cysteine Residues: The thiol group of cysteine is a soft nucleophile that readily reacts with iodoalkanes via an S_N2 mechanism to form a stable thioether bond.

  • Alkylation of Lysine Residues: The ε-amino group of lysine can be alkylated, although it may require more forcing conditions or a suitable base to deprotonate the amine.

  • Alkylation of Tyrosine Residues: The phenolate form of the tyrosine side chain can be O-alkylated.

The resulting modified peptide contains a TBDMS-protected hydroxyl group at the end of a propyl linker. This silyl ether can be kept as a protecting group during subsequent synthetic steps or can be cleaved under acidic conditions to reveal the terminal hydroxyl group. This hydroxyl group can then be used for further conjugations, such as the attachment of drugs, imaging agents, or other biomolecules. Silyl ethers have been explored as acid-cleavable linkers in antibody-drug conjugates, highlighting their potential in bioconjugation.

Data Summary

The following tables summarize key data related to the properties of this compound and the conditions for the deprotection of the resulting TBDMS ether.

Table 1: Properties of this compound

PropertyValue
CAS Number 78878-05-4
Molecular Formula C9H21IOSi
Molecular Weight 300.26 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 234.1 ± 23.0 °C at 760 mmHg
Storage Conditions 4°C, protect from light, stored under nitrogen

Table 2: Representative Conditions for TBDMS Ether Deprotection

Reagent(s)Solvent(s)Temperature (°C)TimeSelectivity/Notes
Acetyl Chloride (catalytic)Dry Methanol0 to RT0.5 - 2 hMild and tolerates many other protecting groups.
Oxone®Methanol/WaterRoom Temperature2.5 - 3 hSelectively cleaves primary TBDMS ethers.
N-Iodosuccinimide (catalytic)MethanolNot specifiedNot specifiedAllows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers.
Copper (II) Chloride Dihydrate (catalytic)Acetone/WaterReflux2 - 30 hNearly neutral conditions.
Formic Acid (5-10%)MethanolNot specifiedNot specifiedCan be used for selective deprotection of other silyl ethers in the presence of TBDMS.

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Peptide

This protocol describes a representative method for the alkylation of a cysteine residue in a peptide with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the cysteine-containing peptide in DMF to a concentration of 1-5 mg/mL.

  • Add 2-3 equivalents of DIPEA to the peptide solution to basify the thiol group.

  • Add 1.5 equivalents of this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the modified peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the desired product.

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Deprotection of the TBDMS Group

This protocol outlines the cleavage of the TBDMS ether from the modified peptide to reveal the terminal hydroxyl group using catalytic acetyl chloride in methanol.

Materials:

  • TBDMS-protected peptide

  • Dry Methanol

  • Acetyl Chloride

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the TBDMS-protected peptide in dry methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.1 equivalents) in dry methanol to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the deprotected peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity of the product by mass spectrometry.

Visualizations

Peptide_Modification_Workflow cluster_modification Protocol 1: Peptide Modification cluster_deprotection Protocol 2: TBDMS Deprotection Peptide Cysteine Peptide Reaction Alkylation Reaction Peptide->Reaction Reagent This compound Reagent->Reaction Base DIPEA in DMF Base->Reaction Modified_Peptide TBDMS-Protected Peptide Reaction->Modified_Peptide Deprotection_Reaction Deprotection Modified_Peptide->Deprotection_Reaction Purified Intermediate Deprotection_Reagent Acetyl Chloride (cat.) in Methanol Deprotection_Reagent->Deprotection_Reaction Final_Peptide Hydroxyl-Functionalized Peptide Deprotection_Reaction->Final_Peptide

Caption: Workflow for peptide modification and subsequent deprotection.

Logical_Relationship Reagent This compound Iodo Group TBDMS Ether Functionality Bifunctional Peptide Modification Reagent:iodine->Functionality Alkylation (Cys, Lys, Tyr) Reagent:silyl->Functionality Hydroxyl Protection (Acid Labile)

Caption: Logical relationship of the reagent's functional groups.

References

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl-(3-iodopropoxy)-dimethylsilane in the synthesis of bioactive molecules, complete with detailed experimental protocols and data presented for ease of comparison.

Introduction

This compound is a versatile bifunctional reagent employed in medicinal chemistry and drug discovery. Its structure incorporates a silyl ether protecting group and a reactive primary alkyl iodide. This combination allows for the strategic introduction of a protected hydroxylpropyl linker into a target molecule. The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the hydroxyl group under a variety of reaction conditions and can be selectively deprotected when needed. The alkyl iodide serves as an effective electrophile for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a building block for the synthesis of complex molecules with potential therapeutic activity. It is particularly useful for:

  • Introducing flexible linkers: The three-carbon chain provides a flexible spacer, which can be crucial for optimizing the binding of a drug candidate to its biological target.

  • Facilitating pro-drug strategies: The protected hydroxyl group can be unmasked in a later synthetic step or in vivo to reveal a biologically active hydroxyl functionality.

  • Synthesis of precursors for complex natural products: As demonstrated in the planned synthesis of the anti-malarial alkaloid Galipeine, this reagent can be used to construct key side-chain precursors.

Application Example: Synthesis of a Galipeine Precursor

A notable application of a structurally related iodoalkane is in the planned total synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial properties. While a detailed experimental protocol for the use of this compound itself is not available in the cited literature, a poster abstract describes the synthesis of a key precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, which highlights a similar synthetic strategy.[1] This precursor is designed to be coupled with an α-amino-cycloalkylcuprate in a key reaction step.[1] The underlying principle involves the alkylation of a phenol with a silyl-protected iodoalkane to introduce a flexible side chain.

Logical Workflow for Synthesis of Galipeine Precursor

Galipeine_Precursor_Synthesis Tyrosol Tyrosol (Starting Material) Intermediate1 Protection of Phenolic Hydroxyl Tyrosol->Intermediate1 Silyl protection Intermediate2 Introduction of Iodoethyl Side Chain Intermediate1->Intermediate2 Functional group manipulation tBIMDS tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane (Target Precursor) Intermediate2->tBIMDS Iodination

Caption: Logical workflow for the synthesis of the Galipeine precursor.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol describes the reaction of a generic phenol with this compound to introduce the protected hydroxypropyl chain.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with ethyl acetate.

  • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Deprotection of the TBDMS Ether

Materials:

  • TBDMS-protected compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Quantitative Data Summary

As no specific literature with quantitative data for a drug discovery application of this compound was identified, the following table provides representative data that could be expected for the general O-alkylation protocol described above. These values are illustrative and will vary depending on the specific substrate.

Reactant (Phenol)ProductBaseSolventTemperature (°C)Time (h)Yield (%)
4-Methoxyphenol1-((3-(tert-Butyldimethylsilyloxy)propoxy)methyl)-4-methoxybenzeneK₂CO₃DMF701885-95
2-Naphthol2-(3-(tert-Butyldimethylsilyloxy)propoxy)naphthaleneCs₂CO₃MeCN801290-98
3-Pyridinol3-(3-(tert-Butyldimethylsilyloxy)propoxy)pyridineK₂CO₃DMF602470-85

Signaling Pathways and Experimental Workflows

The specific signaling pathway targeted would depend on the final synthesized bioactive molecule. For instance, if the synthesized molecule is an inhibitor of a particular kinase, a diagram of that kinase signaling pathway would be relevant.

General Experimental Workflow in Drug Discovery

The following diagram illustrates a typical workflow where a reagent like this compound would be utilized.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Target_Molecule_Design Target Molecule Design Reagent_Selection Reagent Selection (e.g., this compound) Target_Molecule_Design->Reagent_Selection Synthesis_and_Purification Synthesis & Purification Reagent_Selection->Synthesis_and_Purification Characterization Structural Characterization (NMR, MS) Synthesis_and_Purification->Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Characterization->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays In_Vitro_Screening->Cell-Based_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization Lead_Optimization->Target_Molecule_Design Iterative Improvement

Caption: A generalized workflow for drug discovery utilizing chemical synthesis.

Conclusion

This compound is a valuable tool in the medicinal chemist's arsenal. Its bifunctional nature allows for the controlled and strategic introduction of a protected hydroxypropyl linker, which can be instrumental in the design and synthesis of novel therapeutic agents. While detailed, published examples of its direct application in late-stage drug candidates are not widely available, its utility is evident from its role in the synthesis of complex molecular precursors and its applicability in standard synthetic transformations. The provided general protocols and representative data serve as a guide for researchers looking to employ this reagent in their drug discovery efforts.

References

Application Notes and Protocols: Reactions of Tert-butyl-(3-iodopropoxy)-dimethylsilane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl-(3-iodopropoxy)-dimethylsilane as a versatile alkylating agent. This reagent is particularly valuable for introducing a protected 3-hydroxypropyl moiety onto a variety of nucleophilic substrates. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under a range of reaction conditions and can be readily removed when required, making this reagent a valuable tool in multistep organic synthesis and drug development.[1]

Overview of Reactivity

This compound is a primary alkyl iodide, rendering it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage upon attack by a wide range of nucleophiles. The bulky TBDMS ether at the other end of the propyl chain is sterically demanding and stable to many reaction conditions, ensuring that the nucleophilic attack occurs selectively at the carbon bearing the iodine atom.

The general reaction scheme is as follows:

G reagents Nu:⁻ reactant I-CH₂CH₂CH₂-O-TBDMS reagents->reactant Sɴ2 product Nu-CH₂CH₂CH₂-O-TBDMS reactant->product byproduct + I⁻

Caption: General SN2 reaction of this compound.

This document outlines the reaction of this compound with common classes of nucleophiles, including nitrogen, oxygen, sulfur, and phosphorus-based compounds. Detailed protocols and tabulated data are provided to facilitate the practical application of this reagent in a laboratory setting.

Reactions with Nitrogen Nucleophiles (N-Alkylation)

The alkylation of primary and secondary amines, as well as heterocyclic nitrogen compounds, with this compound provides a straightforward method for the synthesis of N-[3-(tert-butyldimethylsilyloxy)propyl] derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction.

Typical Reaction Conditions:

Nucleophile ClassBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary AminesK₂CO₃, Et₃NDMF, CH₃CN25 - 8012 - 2470 - 90
Secondary AminesK₂CO₃, Et₃NDMF, CH₃CN25 - 8012 - 2475 - 95
Heterocyclic Amines (e.g., Imidazole)NaH, K₂CO₃DMF, THF0 - 606 - 1880 - 95
Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification amine Secondary Amine add_reagent Add this compound amine->add_reagent dmfi Anhydrous DMF dmfi->add_reagent k2co3 K₂CO₃ k2co3->add_reagent heat Heat to 60°C for 18h add_reagent->heat quench Quench with H₂O heat->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify N-alkylated Product N-alkylated Product purify->N-alkylated Product

Caption: Workflow for the N-alkylation of a secondary amine.

Reactions with Oxygen Nucleophiles (O-Alkylation)

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound is an ideal substrate for this reaction, readily undergoing substitution by alkoxides and phenoxides to form the corresponding ethers. The alkoxide is typically generated in situ by treating the alcohol or phenol with a strong base.

Typical Reaction Conditions:

Nucleophile ClassBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary AlcoholsNaHTHF, DMF0 - 256 - 1285 - 95
Secondary AlcoholsNaHTHF, DMF25 - 6012 - 2470 - 85
PhenolsK₂CO₃, Cs₂CO₃Acetone, DMF25 - 808 - 1880 - 98
Experimental Protocol: Williamson Ether Synthesis with a Phenol

This protocol outlines a general procedure for the O-alkylation of a phenol.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetone

Procedure:

  • Combine the phenol, potassium carbonate, and anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification phenol Phenol add_reagent Add this compound phenol->add_reagent acetone Anhydrous Acetone acetone->add_reagent k2co3 K₂CO₃ k2co3->add_reagent reflux Reflux for 12h add_reagent->reflux filter Filter reflux->filter concentrate1 Concentrate filter->concentrate1 dissolve Dissolve in Et₂O concentrate1->dissolve wash Wash with NaOH & Brine dissolve->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify O-alkylated Product O-alkylated Product purify->O-alkylated Product

Caption: Workflow for the Williamson ether synthesis with a phenol.

Reactions with Sulfur Nucleophiles (S-Alkylation)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are typically fast and high-yielding, often proceeding at room temperature in the presence of a mild base.

Typical Reaction Conditions:

Nucleophile ClassBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Alkyl ThiolsEt₃N, DBUCH₂Cl₂, THF0 - 252 - 690 - 99
Aryl ThiolsK₂CO₃, NaHDMF, Acetone25 - 504 - 1085 - 95
Experimental Protocol: S-Alkylation of an Aliphatic Thiol

This protocol provides a general method for the synthesis of a thioether from an aliphatic thiol.

Materials:

  • Aliphatic thiol (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the aliphatic thiol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of this compound.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Reactions with Phosphorus Nucleophiles

Tertiary phosphines, such as triphenylphosphine, are good nucleophiles that react with primary alkyl halides to form phosphonium salts. These salts are valuable intermediates in organic synthesis, most notably as precursors to ylides for the Wittig reaction.

Typical Reaction Conditions:

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Triphenylphosphine | Toluene, Acetonitrile | 80 - 110 | 12 - 24 | > 90 |

Experimental Protocol: Synthesis of a Phosphonium Salt

This protocol details the preparation of [3-(tert-butyldimethylsilyloxy)propyl]triphenylphosphonium iodide.

Materials:

  • Triphenylphosphine (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The product will often precipitate from the solution as a white solid.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum. The product is typically of high purity and can be used without further purification.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected 3-hydroxypropyl group onto a diverse range of nucleophiles. The reactions are generally high-yielding and proceed under standard and mild conditions. The protocols and data presented in these application notes serve as a valuable resource for chemists engaged in the synthesis of complex molecules for research, development, and pharmaceutical applications.

References

Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane as a Cleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl-(3-iodopropoxy)-dimethylsilane is a bifunctional linker that holds significant promise in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This linker features two key reactive moieties: an iodo group for covalent attachment to thiol-containing biomolecules (e.g., cysteine residues in proteins) and a tert-butyldimethylsilyl (TBDMS) ether that serves as a cleavable element under acidic conditions or in the presence of fluoride ions.

The strategic design of this linker allows for the stable conjugation of a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody) under physiological conditions (pH ~7.4). Upon internalization into target cells, the linker can be cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-5.5), releasing the payload in a controlled manner. This targeted release mechanism enhances the therapeutic window of the conjugate by minimizing off-target toxicity. Silyl ether-based linkers have been shown to possess greater plasma stability compared to some traditional acid-cleavable linkers like hydrazones.[1][2]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in the preparation and cleavage of bioconjugates.

Chemical Properties and Handling

PropertyValueReference
Chemical Formula C9H21IOSi[3]
Molecular Weight 300.26 g/mol
Appearance Colorless liquid[3]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[3]
Storage 4°C, protect from light, stored under nitrogen.

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Avoid contact with strong oxidants and acids.[3] Personal protective equipment, including safety glasses and gloves, should be worn during handling.[3]

Application: Antibody-Drug Conjugate (ADC) Synthesis

This section outlines a general procedure for the conjugation of a thiol-containing payload to an antibody via its cysteine residues using this compound. The process involves the reduction of interchain disulfide bonds in the antibody to generate free thiols, followed by alkylation with the linker, and subsequent attachment of the payload. For the purpose of this protocol, we will assume a two-step process where the linker is first attached to the payload.

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody-Payload Conjugation Payload Thiol-containing Payload (Drug-SH) Reaction1 Alkylation Reaction Payload->Reaction1 Linker tert-butyl-(3-iodopropoxy) -dimethylsilane Linker->Reaction1 PL_conjugate Payload-Linker Conjugate Reaction1->PL_conjugate Purification1 Purification (e.g., HPLC) PL_conjugate->Purification1 Purification1_out Purified Payload-Linker Antibody Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP) Antibody->Reduction Reduced_mAb Reduced mAb (mAb-SH) Reduction->Reduced_mAb Reaction2 Conjugation Reaction Reduced_mAb->Reaction2 Purification1_out->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Caption: Workflow for ADC synthesis using the linker.

Protocol 1: Conjugation of this compound to a Thiol-Containing Payload

This protocol describes the initial step of attaching the linker to a payload that has a free thiol group.

Materials:

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the thiol-containing payload in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add 1.5 equivalents of this compound to the solution.

  • Add 2.0 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the payload-linker conjugate using reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol details the conjugation of the purified payload-linker construct to a monoclonal antibody (mAb) through its cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Purified payload-linker conjugate from Protocol 1

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Dissolve the purified payload-linker conjugate in DMSO to prepare a 10 mM stock solution.

    • Immediately after the reduction and desalting steps, add the payload-linker stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the payload-linker per antibody is a good starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted payload-linker.

    • Incubate for an additional 30 minutes.

    • Purify the resulting ADC from unconjugated payload-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Application: Cleavage of the Silyl Ether Linker

The TBDMS ether of the linker can be cleaved under acidic conditions, mimicking the environment of endosomes and lysosomes, or by using a fluoride source.

Signaling Pathway for ADC Action

ADC_Action_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Acid-Catalyzed Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Action Payload Action on Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Action Apoptosis Cell Death (Apoptosis) Target_Action->Apoptosis

Caption: Mechanism of action for an ADC with an acid-cleavable linker.

Protocol 3: Acid-Mediated Cleavage of the Linker

This protocol simulates the acidic environment of lysosomes to induce linker cleavage.

Materials:

  • Purified ADC from Protocol 2

  • Citrate buffer (0.1 M, pH 4.5)

  • PBS (0.1 M, pH 7.4) as a control

  • Incubator at 37°C

  • Analytical HPLC

Procedure:

  • Prepare two samples of the purified ADC, each at a concentration of 1 mg/mL. One sample in citrate buffer (pH 4.5) and the other in PBS (pH 7.4).

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analyze the aliquots by analytical reverse-phase HPLC to quantify the amount of released payload.

  • Compare the rate of payload release at pH 4.5 versus pH 7.4 to determine the acid-lability and stability of the linker.

Expected Results: A significantly higher rate of payload release is expected at pH 4.5 compared to pH 7.4, demonstrating the acid-sensitive nature of the silyl ether linker. Silyl ether linkers have been reported to have half-lives of over 7 days in plasma (pH ~7.4).[1][2]

Protocol 4: Fluoride-Mediated Cleavage of the Linker

This protocol provides an alternative, rapid method for cleaving the silyl ether for analytical purposes.

Materials:

  • Purified ADC from Protocol 2

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Reaction buffer (e.g., PBS)

  • Analytical HPLC

Procedure:

  • To a solution of the ADC in PBS, add TBAF solution to a final concentration of 100 mM.

  • Incubate at room temperature for 30-60 minutes.

  • Analyze the reaction mixture by HPLC to confirm the complete cleavage of the linker and release of the payload.

Quantitative Data Summary

The following tables provide representative data that could be expected from experiments using a silyl ether-based linker. The exact values will be dependent on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation and Characterization of ADC

ParameterExample ValueMethod of Analysis
Antibody Concentration5.0 mg/mLBCA Assay
Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC / UV-Vis
% Monomer> 95%SEC-HPLC
In Vitro Cytotoxicity (IC50)1-10 nMCell-based assay

Table 2: Stability and Cleavage of ADC

ConditionTime (hours)% Payload Released
PBS, pH 7.4, 37°C24< 5%
PBS, pH 7.4, 37°C48< 10%
Citrate Buffer, pH 4.5, 37°C8~ 50%
Citrate Buffer, pH 4.5, 37°C24> 90%

Conclusion

This compound is a versatile linker for bioconjugation, offering a balance of stability at physiological pH and controlled cleavage in acidic environments. These properties make it a valuable tool for the development of next-generation ADCs and other targeted drug delivery systems. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in their bioconjugation strategies. Further optimization of reaction conditions may be necessary for specific applications.

References

Protocol for deprotection of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl-(3-iodopropoxy)-dimethylsilane is a valuable intermediate in organic synthesis, featuring a primary alcohol protected as a tert-butyldimethylsilyl (TBS) ether and a primary alkyl iodide. The selective cleavage of the TBS ether is a critical step in multi-step syntheses to unmask the hydroxyl group for subsequent transformations. The presence of the iodide functionality necessitates the use of mild deprotection conditions to avoid undesirable side reactions such as elimination or substitution. These application notes provide an overview of suitable deprotection protocols, quantitative data for various methods, a detailed experimental procedure, and a workflow diagram.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes various methods for the deprotection of TBS ethers, with special consideration for their compatibility with the primary iodide in the target molecule.

Method IDReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeReported Yield (%)Notes on Compatibility with Iodide
A Tetrabutylammonium fluoride (TBAF) (1.1 eq.)Tetrahydrofuran (THF)0 to rt30 min - 2 h>90Generally compatible, but the basicity of TBAF can sometimes promote elimination, especially with prolonged reaction times or elevated temperatures. Buffering with acetic acid may be beneficial.[1]
B Hydrofluoric acid - Pyridine (HF·Py)THF / Pyridine0 to rt1 - 4 h>90Buffered fluoride source, less basic than TBAF, reducing the risk of side reactions.[1]
C Pyridinium p-toluenesulfonate (PPTS) (catalytic)Methanol (MeOH) or Ethanol (EtOH)rt to 502 - 12 h85-95Mild acidic conditions that are well-tolerated by most functional groups, including iodides.
D Acetic acid / THF / H₂O (3:1:1)Acetic acid, THF, Water40 - 504 - 16 h80-90A common and mild acidic method, though reaction times can be longer.[1]
E Iodine (I₂) (catalytic)Methanol (MeOH)rt30 min - 2 h>90A very mild and efficient method for cleaving TBS ethers. The conditions are neutral and should be fully compatible with the iodide.[2]
F Sodium tetrachloroaurate(III) dihydrate (catalytic)Methanol (MeOH)rt1 - 3 h>95A mild catalytic method with high functional group tolerance.[3]

Experimental Protocols

Method A: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes a general and widely used method for the cleavage of TBS ethers using TBAF.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours at room temperature.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodopropan-1-ol.

Mandatory Visualization

Deprotection_Workflow start This compound process Deprotection (Silyl Ether Cleavage) start->process reagent Deprotection Reagent (e.g., TBAF in THF) reagent->process workup Aqueous Workup & Purification process->workup Crude Product product 3-Iodopropan-1-ol workup->product Purified Product

Caption: Workflow for the deprotection of this compound.

References

Application Notes: The Strategic Use of a Bifunctional Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and materials science, enabling the rapid and efficient construction of compound libraries. A key element in SPOS is the choice of a linker, a molecule that tethers the substrate to an insoluble solid support. The ideal linker should be stable to a wide range of reaction conditions and cleavable under specific, mild conditions to release the final product. tert-Butyl-(3-iodopropoxy)-dimethylsilane emerges as a versatile bifunctional reagent that can be employed as a traceless linker in the solid-phase synthesis of heterocyclic compounds, such as benzofurans.

This reagent incorporates two key functionalities: a primary alkyl iodide for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) ether. The alkyl iodide allows for the immobilization of substrates, such as phenols, onto a solid support via O-alkylation. The TBDMS ether serves as a latent hydroxyl group that, upon cleavage, can participate in subsequent intramolecular reactions or be used as a point of attachment for further diversification. The silicon-based linkage offers the advantage of being "traceless," meaning that upon cleavage, no residual functionality from the linker remains on the final product.

Core Application: Traceless Solid-Phase Synthesis of 2-Arylbenzofurans

A primary application of this compound is in the traceless solid-phase synthesis of 2-arylbenzofurans. In this strategy, a phenol is first immobilized on a solid support through O-alkylation with the iodo-functionalized end of the linker. The tethered phenol can then undergo various transformations on the solid support. A subsequent palladium-catalyzed intramolecular C-H activation/C-C bond formation can lead to the formation of the benzofuran ring system. The final step involves the cleavage of the silyl ether, which can be achieved under acidic conditions, releasing the desired 2-arylbenzofuran into solution, free from the solid support and any linker fragments.

Advantages in Solid-Phase Synthesis

The use of this compound as a linker offers several advantages:

  • Traceless Cleavage: The silicon-carbon bond can be cleaved to leave a hydrogen atom at the point of attachment, ensuring that the final product is not functionalized by the linker.

  • Orthogonal Chemistry: The stability of the silyl ether to a variety of reaction conditions allows for a wide range of chemical transformations to be performed on the solid-supported substrate before cleavage.

  • Flexibility: The bifunctional nature of the linker allows for its use in various synthetic strategies, including catch-and-release purification.

Experimental Protocols

Protocol 1: Immobilization of a Phenol on a Solid Support

This protocol describes the O-alkylation of a phenol with this compound to tether it to a solid support.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Phenol of interest

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • Prepare a solution of the phenol (3 eq.), this compound (3 eq.), K₂CO₃ (5 eq.), and NaI (1 eq.) in DMF.

  • Add the solution to the swollen resin and shake the mixture at 60 °C for 24 hours.

  • Cool the reaction vessel to room temperature, drain the solvent, and wash the resin sequentially with DMF, water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a 2-Arylbenzofuran (General Scheme)

This protocol outlines a general procedure for the synthesis of a 2-arylbenzofuran on the solid support, followed by cleavage.

Materials:

  • Phenol-functionalized resin from Protocol 1

  • Arylacetylene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Toluene)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Coupling: Swell the phenol-functionalized resin in toluene. Add the arylacetylene (5 eq.), palladium catalyst (0.1 eq.), ligand (0.2 eq.), and base (3 eq.). Heat the mixture at 100 °C for 18 hours.

  • Washing: Cool the resin, drain the solvent, and wash sequentially with toluene, DCM, and MeOH. Dry the resin.

  • Cleavage: Swell the resin in DCM. Add a solution of 50% TFA in DCM. Shake at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with DCM. Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-arylbenzofuran. Purify by chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for Silyl Ether Cleavage

Reagent(s)Solvent(s)Temperature (°C)Time (h)SelectivityYield (%)
Hf(OTf)₄ (0.05-3 mol%)CH₂Cl₂250.5 - 2High for TBDMS vs. other silyl groups85 - 98
Acetyl chloride (cat.)Dry MeOH0 - 250.5 - 2High for alkyl TBDMS vs. aryl TBDMS90 - 98
Oxone®1:1 MeOH/H₂O252.5 - 3Selective for primary TBDMS80 - 95
PMA/SiO₂CH₂Cl₂251 - 2Tolerates many functional groups85 - 95
N-Iodosuccinimide (cat.)MeOH250.5 - 1Selective for alcoholic TBDMS90 - 99

Data is compiled from various sources and represents typical yields and conditions. Actual results may vary depending on the specific substrate.

Visualizations

experimental_workflow cluster_immobilization Step 1: Immobilization cluster_synthesis Step 2: On-Resin Synthesis cluster_cleavage Step 3: Cleavage & Isolation start Phenol + Solid Support alkylation O-Alkylation with This compound start->alkylation K2CO3, NaI, DMF resin_bound_phenol Phenol Tethered to Resin alkylation->resin_bound_phenol cyclization Pd-catalyzed Cyclization resin_bound_phenol->cyclization Arylacetylene, Pd(OAc)2 resin_bound_product Benzofuran on Resin cyclization->resin_bound_product cleavage Silyl Ether Cleavage resin_bound_product->cleavage TFA/DCM product Final Benzofuran Product cleavage->product

Caption: Workflow for the solid-phase synthesis of benzofurans.

logical_relationship cluster_functionality Bifunctional Nature cluster_application Application in SPOS reagent This compound iodo Alkyl Iodide reagent->iodo silyl TBDMS Ether reagent->silyl immobilization Immobilization of Substrate iodo->immobilization traceless Traceless Linker silyl->traceless

Caption: Functional components of the linker reagent.

Application Notes and Protocols for Catalytic Reactions Involving Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tert-butyl-(3-iodopropoxy)-dimethylsilane in various palladium- and copper-catalyzed cross-coupling reactions. This versatile reagent, featuring a primary alkyl iodide and a protected alcohol functionality, is a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. The tert-butyldimethylsilyl (TBS) ether group is a common protecting group for alcohols, allowing for the selective functionalization of the iodo- a moiety.[1]

Introduction

This compound is a key substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through catalytic cross-coupling reactions. As a primary alkyl iodide, it can participate in a variety of transformations, including Negishi, Suzuki-Miyaura, Sonogashira, Heck, and Kumada couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

Catalytic Coupling Reactions: A Comparative Overview

The following tables summarize typical catalytic conditions for the cross-coupling of unactivated primary alkyl iodides, such as this compound, with various coupling partners. These conditions are generalized from literature precedents and may require optimization for specific substrates.

Palladium-Catalyzed C-C Bond Forming Reactions
Reaction TypeCoupling PartnerCatalyst SystemLigandBaseSolventTemperature (°C)
Negishi Coupling Organozinc Reagents (R-ZnX)Pd₂(dba)₃PCyp₃ (Cyclopentylphosphine)NMI (N-Methylimidazole)THF/NMP80
Suzuki-Miyaura Coupling Organoboron Reagents (R-B(OR)₂)Na₂PdCl₄TXPTS (Trisulfonated Aryl Phosphine)-WaterRT - 100
Sonogashira Coupling Terminal Alkynes[(π-allyl)PdCl]₂ / CuIN-Heterocyclic Carbene (NHC)Cs₂CO₃Dioxane25 - 60
Heck Reaction AlkenesPd(dppf)Cl₂dppf--RT - 100
Kumada Coupling Grignard Reagents (R-MgX)Pd₂(dba)₃PPh₃-THFReflux
Copper-Catalyzed C-C Bond Forming Reactions
Reaction TypeCoupling PartnerCatalyst SystemLigandBase/AdditiveSolventTemperature (°C)
Suzuki-Miyaura Type Organoboron Reagents[Cu(MeCN)₄]PF₆-NEt₃ / TMHDDMSO/THFRT
Sonogashira Type Terminal Alkynes[Cu(CH₃CN)₄]BF₄TerpyridineK₂CO₃-50

Experimental Protocols

The following are detailed protocols for key catalytic cross-coupling reactions applicable to this compound.

Protocol 1: Palladium-Catalyzed Negishi Coupling of a Primary Alkyl Iodide

This protocol describes a general procedure for the cross-coupling of a primary alkyl iodide with an organozinc reagent.[2]

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (e.g., Alkyl-, Alkenyl-, or Aryl-zinc halide) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tricyclopentylphosphine (PCyp₃) (8 mol%)

  • N-Methylimidazole (NMI) (10 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and PCyp₃ (0.08 equiv).

  • Add a solution of the organozinc reagent (1.5 equiv) in anhydrous THF.

  • Add a solution of this compound (1.0 equiv) in a mixture of anhydrous THF and NMP.

  • Add N-Methylimidazole (0.10 equiv).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Suzuki-Miyaura Type Coupling of a Primary Alkyl Iodide

This protocol outlines a procedure for the copper-catalyzed cross-coupling of a primary alkyl iodide with an organoboron reagent.[3]

Materials:

  • This compound (1.0 equiv)

  • Organoboron reagent (e.g., Arylboronic acid or ester) (2.5 equiv)

  • [Cu(MeCN)₄]PF₆ (20 mol%)

  • Triethylamine (NEt₃) (3.0 equiv)

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) (25 mol%)

  • Cumene hydroperoxide solution (in THF, 0.5 M) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen gas

Procedure:

  • To an oven-dried tube equipped with a magnetic stir bar, add this compound (1.0 equiv) and [Cu(MeCN)₄]PF₆ (0.20 equiv).

  • Cap the tube, evacuate, and backfill with nitrogen (repeat three times).

  • Sequentially add dry and degassed DMSO, TMHD (0.25 equiv), NEt₃ (3.0 equiv), and the organoboron reagent solution in THF (2.5 equiv).

  • Add the cumene hydroperoxide solution (3.0 equiv) dropwise to the vigorously stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling of a Primary Alkyl Iodide

This protocol provides a general method for the coupling of a primary alkyl iodide with a terminal alkyne.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Allylpalladium(II) chloride dimer ([(π-allyl)PdCl]₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (7.5 mol%)

  • N-Heterocyclic carbene (NHC) ligand (e.g., IPr·HCl) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, charge a Schlenk tube with [(π-allyl)PdCl]₂ (0.025 equiv), CuI (0.075 equiv), the NHC ligand precursor (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous dioxane, followed by the terminal alkyne (1.2 equiv) and this compound (1.0 equiv).

  • Seal the tube and heat the reaction at a specified temperature (e.g., 60 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the described cross-coupling reactions.

Palladium_Catalyzed_Cross_Coupling cluster_negishi Negishi Coupling Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle cluster_sonogashira Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)-R' L_n PdII_RX->PdII_R_R1 Transmetalation (R'-ZnX) PdII_R_R1->Pd0 Reductive Elimination (R-R') Pd0_S Pd(0)L_n PdII_RX_S R-Pd(II)-X L_n Pd0_S->PdII_RX_S Oxidative Addition (R-X) PdII_R_OR_S R-Pd(II)-OR' L_n PdII_RX_S->PdII_R_OR_S Ligand Exchange (Base) PdII_R_R1_S R-Pd(II)-R' L_n PdII_R_OR_S->PdII_R_R1_S Transmetalation (R'-B(OR)₂) PdII_R_R1_S->Pd0_S Reductive Elimination (R-R') Pd0_So Pd(0)L_n PdII_RX_So R-Pd(II)-X L_n Pd0_So->PdII_RX_So Oxidative Addition (R-X) PdII_R_Alkyne_So R-Pd(II)-C≡CR' L_n PdII_RX_So->PdII_R_Alkyne_So Transmetalation PdII_R_Alkyne_So->Pd0_So Reductive Elimination (R-C≡CR') Cu_Alkyne Cu-C≡CR' Cu_Alkyne->PdII_RX_So Alkyne_H H-C≡CR' Alkyne_H->Cu_Alkyne Cu(I), Base

Caption: Generalized catalytic cycles for Palladium-catalyzed cross-coupling reactions.

Copper_Catalyzed_Radical_Coupling cluster_main title Proposed Mechanism for Copper-Catalyzed Suzuki-Miyaura Type Coupling (Radical Pathway) R_I R-I (Alkyl Iodide) R_radical R• (Alkyl Radical) R_I->R_radical Cu_II_Ar_R [Ar-Cu(II)-R] R_radical->Cu_II_Ar_R Cu_I_Ar Ar-Cu(I) Cu_I_Ar->Cu_II_Ar_R Product R-Ar (Coupled Product) Cu_II_Ar_R->Product Reductive Elimination Cu_I Cu(I) Cu_II_Ar_R->Cu_I Cu_I->Cu_I_Ar Ar_B Ar-B(OR)₂ Ar_B->Cu_I_Ar Transmetalation Radical_Initiator Radical Initiator Radical_Initiator->R_radical Halogen Atom Transfer

Caption: Proposed radical pathway for copper-catalyzed Suzuki-Miyaura type coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane".

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Silylation of 3-iodopropanol: This is a direct approach where 3-iodopropanol is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.[1]

  • Iodination of a silylated propanol derivative: This involves first protecting 3-propanol or a derivative (like 3-bromopropanol or 3-chloropropanol) with a TBDMS group, followed by a halogen exchange reaction (e.g., Finkelstein reaction) to introduce the iodide.[2]

Q2: My reaction yield is consistently low. What is the most common reason for this?

The most frequent cause of low yields in silylation reactions is the presence of moisture.[3] TBDMSCl and other silylating agents are highly sensitive to water and will readily hydrolyze to form the corresponding silanol (e.g., tert-butyldimethylsilanol), which can then dimerize to form a disiloxane. This consumes the silylating agent and prevents it from reacting with the intended alcohol.

Q3: What are the recommended reaction conditions for the silylation of 3-iodopropanol?

A widely used and reliable method is the Corey protocol, which involves reacting the alcohol with TBDMSCl and imidazole in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Dichloromethane (DCM) can also be used as a solvent.[5] It is crucial to ensure all reagents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can the iodide functional group in 3-iodopropanol interfere with the silylation reaction?

The primary alkyl iodide in 3-iodopropanol is generally stable under the standard silylation conditions (e.g., imidazole or triethylamine as a base). However, stronger, non-nucleophilic bases or high temperatures could potentially promote elimination reactions. It's also known that iodine can act as a catalyst in silylation reactions, potentially accelerating the process.[6]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. The silylated product will be significantly less polar than the starting alcohol (3-iodopropanol). A typical mobile phase for TLC analysis could be a mixture of hexane and ethyl acetate. The spots can be visualized using a suitable stain, such as potassium permanganate or p-anisaldehyde, as the starting alcohol and product are not typically UV-active.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Presence of moisture: Silylating agent has been hydrolyzed.- Ensure all glassware is oven-dried or flame-dried. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar).
2. Inactive silylating agent: TBDMSCl may be old or improperly stored.- Use a fresh bottle of TBDMSCl. - Store TBDMSCl under an inert atmosphere and in a desiccator.
3. Insufficient base: Incomplete deprotonation of the alcohol.- Ensure the correct stoichiometry of the base (typically 1.5-2.5 equivalents of imidazole).[4]
4. Low reaction temperature: The reaction may be too slow.- Allow the reaction to stir at room temperature for a longer period (overnight). If no progress is observed, gentle heating (e.g., to 40-50 °C) can be considered.
Multiple Spots on TLC (Side Products) 1. Formation of disiloxane: Due to hydrolysis of TBDMSCl.- Follow the recommendations for ensuring anhydrous conditions.
2. Elimination of HI: Formation of allyl alcohol or its silylated derivative, especially with stronger bases or heat.- Use a mild, nucleophilic base like imidazole. - Avoid excessive heating.
3. Intermolecular etherification: Two molecules of 3-iodopropanol reacting to form an ether.- Ensure the silylating agent is added to the mixture of the alcohol and base to promote the desired reaction first.
Difficult Purification 1. Co-elution of product and unreacted starting material: Similar polarities on silica gel.- Adjust the polarity of the eluent for column chromatography. A gradient elution may be necessary. - If the product is sufficiently volatile, distillation under reduced pressure can be an option.
2. Presence of silanol byproducts: Can streak on the column.- A thorough aqueous workup can help remove most of the water-soluble byproducts before chromatography.

Data Presentation

CompoundStarting MaterialReagents and ConditionsYieldReference
tert-butyl((8-iodooctyl)oxy)dimethylsilane8-bromo-1-octanol1. TBDMSCl, Et₃N, CH₂Cl₂ (Silylation) 2. NaI, Acetone (Iodination)57% (over 3 steps)[2]

This data is for a longer-chain analogue and the yield is reported over multiple steps. The yield for the direct silylation of 3-iodopropanol may vary.

Experimental Protocols

The following is a representative protocol for the silylation of a halo-alcohol, which can be adapted for the synthesis of this compound from 3-iodopropanol.

Protocol: Synthesis of this compound

This protocol is adapted from the general Corey procedure for silylation.[4]

Materials:

  • 3-Iodopropanol

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-iodopropanol (1.0 eq.).

    • Add anhydrous DMF to dissolve the alcohol.

    • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

    • In a separate flask, dissolve TBDMSCl (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Reaction:

    • Slowly add the TBDMSCl solution to the stirred solution of 3-iodopropanol and imidazole at room temperature.

    • Stir the reaction mixture at room temperature overnight.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting alcohol spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Troubleshooting_Yield Start Low Yield in Reaction Check_Moisture Check for Moisture (Reagents, Glassware, Atmosphere) Start->Check_Moisture Check_Reagents Verify Reagent Quality (Silylating Agent, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->Check_Conditions Moisture_Source Moisture Present? Check_Moisture->Moisture_Source Reagent_Issue Reagents Expired/Decomposed? Check_Reagents->Reagent_Issue Conditions_Issue Conditions Suboptimal? Check_Conditions->Conditions_Issue Moisture_Source->Check_Reagents No Solution_Dry Implement Strict Anhydrous Techniques: - Dry Glassware - Use Anhydrous Solvents - Inert Atmosphere Moisture_Source->Solution_Dry Yes Reagent_Issue->Check_Conditions No Solution_Reagents Use Fresh, High-Purity Reagents Reagent_Issue->Solution_Reagents Yes Solution_Conditions Optimize Conditions: - Increase Reaction Time - Gentle Heating - Adjust Stoichiometry Conditions_Issue->Solution_Conditions Yes Improved_Yield Improved Yield Conditions_Issue->Improved_Yield No, review side reactions Solution_Dry->Improved_Yield Solution_Reagents->Improved_Yield Solution_Conditions->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Workflow Reactants 3-Iodopropanol TBDMSCl Imidazole Reaction Reaction Anhydrous DMF Room Temperature Reactants->Reaction Workup Aqueous Workup (Sat. NaHCO₃) Reaction->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Tert-butyl-(3-iodopropoxy) -dimethylsilane Purification->Product

Caption: General experimental workflow for the synthesis.

References

Side reactions of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Tert-butyl-(3-iodopropoxy)-dimethylsilane" in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications in organic synthesis?

This compound is a bifunctional organic reagent featuring a primary alkyl iodide and a tert-butyldimethylsilyl (TBDMS) ether. This structure allows it to act as a versatile building block, primarily for the introduction of a protected 3-hydroxypropyl group. Its main applications include substitution reactions, condensations, and cyclizations.[1]

Q2: What are the main reactive sites on this molecule?

The two primary reactive sites are:

  • The primary alkyl iodide: The carbon atom bonded to the iodine is electrophilic and susceptible to nucleophilic attack, making it an excellent site for SN2 reactions.[1]

  • The tert-butyldimethylsilyl (TBDMS) ether: The silicon-oxygen bond can be cleaved under specific acidic conditions or, more commonly, by fluoride ion sources. The bulky tert-butyl group provides significant steric hindrance, making the TBDMS ether relatively stable to a range of reaction conditions.

Q3: Under what conditions is the TBDMS ether group stable?

The TBDMS ether is generally stable under the following conditions:

  • Aqueous bases.

  • Many reductive and oxidative conditions.

  • Mildly acidic conditions (though prolonged exposure to strong acids will cause cleavage).

Q4: What are the most common reagents used to cleave the TBDMS ether?

The most common method for TBDMS ether deprotection is the use of fluoride ion sources. Tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF) is the most frequently used reagent. Other reagents include hydrofluoric acid (HF) and its pyridine complex (HF-Pyridine).

Troubleshooting Guides for Side Reactions

This section addresses specific issues that may arise during reactions with "this compound" and various functional groups.

Issue 1: Incomplete reaction or low yield during nucleophilic substitution.
Potential Cause Troubleshooting Step Rationale
Insufficiently nucleophilic substrate Use a stronger base to deprotonate the nucleophile fully.A higher concentration of the anionic nucleophile will increase the reaction rate.
Steric hindrance at the nucleophilic site Increase the reaction temperature or use a less sterically hindered base for deprotonation.Higher temperatures can overcome the activation energy barrier, but may also promote side reactions.
Poor solvent choice Use a polar aprotic solvent such as DMF or DMSO.These solvents are known to accelerate SN2 reactions.
Decomposition of the reagent Store the reagent at 4°C, protected from light and under an inert atmosphere.[2]Alkyl iodides can be sensitive to light and prolonged storage at room temperature.
Issue 2: Unintended cleavage of the TBDMS ether.
Potential Cause Troubleshooting Step Rationale
Reaction conditions are too acidic. Buffer the reaction mixture or use non-acidic conditions.TBDMS ethers are susceptible to cleavage under strongly acidic conditions.
Presence of fluoride ions. Ensure all reagents and glassware are free from fluoride contamination.Even trace amounts of fluoride can catalyze the cleavage of the TBDMS ether.
Use of certain Lewis acids. Avoid strong Lewis acids if possible, or perform the reaction at a lower temperature.Some Lewis acids can promote the cleavage of silyl ethers.
High reaction temperatures. Run the reaction at the lowest effective temperature.Thermal decomposition can lead to TBDMS ether cleavage.
Issue 3: Formation of elimination byproducts.
Potential Cause Troubleshooting Step Rationale
Use of a strong, sterically hindered base. Use a non-hindered, strong base (e.g., NaH, K2CO3).Sterically hindered bases can preferentially act as bases for elimination rather than facilitating nucleophilic substitution.
High reaction temperatures. Perform the reaction at a lower temperature.Elimination reactions are often favored at higher temperatures.
Issue 4: Intramolecular cyclization.
Potential Cause Troubleshooting Step Rationale
Generation of a nucleophile within the molecule after the initial reaction. This is a substrate-dependent issue. Consider an alternative synthetic route or protecting group strategy if this is a significant problem.If the product of the initial substitution contains a nucleophilic site, it may react intramolecularly with the electrophilic silicon atom, especially under conditions that promote silyl ether cleavage.

Reactions with Specific Functional Groups: Expected Outcomes and Potential Side Reactions

Functional Group Expected Reaction Typical Conditions Potential Side Reactions & Troubleshooting
Amines (Primary & Secondary) N-alkylationBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)Over-alkylation: Use a larger excess of the amine. Low reactivity: Use a stronger, non-nucleophilic base to deprotonate the amine.
Alcohols & Phenols O-alkylation (Ether formation)Strong base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)TBDMS cleavage: Avoid acidic workup; use a milder base if possible. Low yield with hindered alcohols: Increase reaction temperature and time.
Thiols S-alkylation (Thioether formation)Base (e.g., Et3N, K2CO3), Solvent (e.g., DMF, CH2Cl2)Oxidation of thiol: Perform the reaction under an inert atmosphere. Elimination: Use of DMF as a solvent has been reported to cause elimination in some cases with related electrophiles; consider switching to a solvent like CH2Cl2.[3]
Carboxylic Acids O-alkylation (Ester formation)Base (e.g., Cs2CO3, DBU), Solvent (e.g., DMF)Low yield: Consider activation of the carboxylic acid (e.g., with DCC/DMAP) if direct alkylation is inefficient.[4][5]
Organometallic Reagents (e.g., Grignard, Organolithiums) Reaction with the electrophilic carbonAnhydrous ether or THFReaction with the silyl ether: This is a significant risk. The silicon atom is electrophilic and can be attacked by strong nucleophiles. This reagent is generally not compatible with strong organometallic reagents.

Experimental Protocols

Representative Protocol for Alkylation of a Diaminodiacid Derivative with a TBDMS-protected Iodoalkane

This protocol is adapted from the synthesis of a related compound, tert-butyl((8-iodooctyl)oxy)dimethylsilane, and its subsequent use in an alkylation reaction.[6] This serves as a model for the reactivity of "this compound".

Step 1: Synthesis of tert-butyl((8-iodooctyl)oxy)dimethylsilane (Analogous to the title compound)

  • To a solution of 1,8-octanediol (1 equiv) in dry CH2Cl2, add triethylamine (1.5 equiv).

  • After stirring for 10 minutes in an ice bath, add tert-butyldimethylsilyl chloride (1.1 equiv) in CH2Cl2.

  • Allow the solution to stir overnight at ambient temperature.

  • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the mono-protected alcohol.

  • The resulting alcohol is then subjected to standard iodination conditions (e.g., PPh3, imidazole, I2) to afford the iodoalkane.

Step 2: Alkylation Reaction

  • To a solution of the diaminodiacid derivative (1 equiv) in anhydrous DMF, add cesium carbonate (Cs2CO3, 3 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl((8-iodooctyl)oxy)dimethylsilane (2.5 equiv) in anhydrous DMF.

  • Stir the reaction mixture at 60°C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

G cluster_reagent This compound cluster_nucleophiles Functional Groups (Nucleophiles) cluster_products Expected Products Reagent TBDMS-O-(CH2)3-I AlkylatedAmine TBDMS-O-(CH2)3-NR2 Reagent->AlkylatedAmine Sɴ2 Reaction Ether TBDMS-O-(CH2)3-OR' Reagent->Ether Sɴ2 Reaction Thioether TBDMS-O-(CH2)3-SR' Reagent->Thioether Sɴ2 Reaction Ester TBDMS-O-(CH2)3-OCOR' Reagent->Ester Sɴ2 Reaction Amine R2NH Amine->AlkylatedAmine Alcohol R'OH Alcohol->Ether Thiol R'SH Thiol->Thioether Carboxylate R'COO- Carboxylate->Ester

Caption: General Sɴ2 reaction pathways of this compound with common nucleophiles.

G cluster_workflow Troubleshooting Workflow for Incomplete Substitution Reaction Start Incomplete Reaction Check_Base Is the nucleophile fully deprotonated? Start->Check_Base Increase_Base Use a stronger base Check_Base->Increase_Base No Check_Temp Is the reaction temperature too low? Check_Base->Check_Temp Yes Increase_Base->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp Yes Check_Solvent Is the solvent optimal? Check_Temp->Check_Solvent No Increase_Temp->Check_Solvent Change_Solvent Switch to polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Change_Solvent No Success Reaction Complete Check_Solvent->Success Yes Change_Solvent->Success

Caption: A decision-making workflow for troubleshooting incomplete nucleophilic substitution reactions.

References

Technical Support Center: Purification of Products from Tert-butyl-(3-iodopropoxy)-dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Tert-butyl-(3-iodopropoxy)-dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as an alkylating agent in reactions such as the Williamson ether synthesis.[1][2] In this reaction, it introduces a tert-butyldimethylsilyl (TBDMS)-protected hydroxypropyl group onto a variety of nucleophiles, including alkoxides, phenoxides, and carbanions.[3] The TBDMS group serves as a protecting group for the alcohol functionality, which can be deprotected in a later synthetic step.[4]

Q2: What are the typical impurities I might encounter after a reaction with this compound?

A2: Common impurities include unreacted this compound, the nucleophile starting material, elimination byproducts (propene derivatives), and hydrolysis products of the silyl ether, such as 3-(tert-butyldimethylsilyloxy)propan-1-ol. If the TBDMS group is inadvertently cleaved during the reaction or workup, you may also have the unprotected diol product.

Q3: How can I monitor the progress of my reaction involving this compound by Thin Layer Chromatography (TLC)?

A3: Since this compound and its silylated products often lack a UV chromophore, visualization on a TLC plate under UV light can be challenging.[5][6] It is recommended to use a staining agent for visualization.[7]

Here are some effective staining methods:

  • Potassium Permanganate (KMnO₄) stain: This stain is useful for detecting compounds that can be oxidized, such as alcohols (if deprotection occurs) and alkenes (elimination byproduct).

  • PMA (Phosphomolybdic Acid) stain: This is a general stain for many organic compounds, including alcohols and ethers.[8]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize non-polar compounds, which will appear as brown spots.[8][9]

  • Vanillin stain: A vanillin/sulfuric acid stain can be used to visualize a wide range of compounds, often giving different colors depending on the functional group.[10]

Q4: What are the general stability characteristics of the TBDMS ether group in my product?

A4: TBDMS ethers are generally robust protecting groups. They are significantly more stable to hydrolysis than trimethylsilyl (TMS) ethers.[11] They are stable to aqueous base but can be cleaved under acidic conditions.[12] Strong acids or fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) are typically used for their removal.[4][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions with this compound.

Problem 1: Persistent emulsion during aqueous workup.

  • Question: I am observing a persistent emulsion in my separatory funnel during the aqueous wash of my reaction mixture. How can I resolve this?

  • Answer: Emulsion formation is a common issue, especially when silyl ethers are present.[14] Here are several strategies to break the emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[14]

    • Patience and Gentle Inversion: Sometimes, allowing the separatory funnel to stand undisturbed can lead to phase separation. Gentle swirling or inverting, rather than vigorous shaking, can also prevent stable emulsions from forming.

    • Change in Solvent: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break it up.

Problem 2: My desired product is decomposing on the silica gel column.

  • Question: I am attempting to purify my TBDMS-protected product using silica gel chromatography, but I am observing streaking on the TLC and low recovery, suggesting decomposition. What is the cause and how can I prevent it?

  • Answer: Standard silica gel is slightly acidic, which can lead to the cleavage of acid-sensitive protecting groups like TBDMS ethers.[5] Here are some solutions:

    • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry of the silica in your eluent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2%).[4] This mixture is then used to pack the column.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for purifying acid-sensitive compounds.

    • Minimize Contact Time: Running the column with a slightly higher flow rate ("flash" chromatography) will reduce the time your compound spends in contact with the stationary phase, minimizing the risk of decomposition.[15]

Problem 3: Difficulty in removing unreacted this compound.

  • Question: My purified product is still contaminated with unreacted this compound. How can I effectively remove it?

  • Answer: Since both the starting material and the desired product are likely to have similar polarities, chromatographic separation can be challenging.

    • Optimize Chromatography: Careful optimization of the eluent system for flash chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be necessary to achieve separation.

    • Chemical Conversion: If chromatographic separation is ineffective, you could consider a chemical modification of the unreacted starting material. For example, reacting the crude mixture with a small amount of a highly polar, solid-supported nucleophile could bind the iodo-starting material, making it easily filterable.

    • Deprotection and Reprotection: In some cases, it may be easier to deprotect the TBDMS group, purify the resulting more polar alcohol, and then reprotect it if necessary.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an ether using this compound and an alcohol.

  • Alkoxide Formation: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add this compound (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol. The reaction may be gently heated if it is sluggish.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Flash Column Chromatography of a TBDMS-Protected Ether

  • TLC Analysis: Determine a suitable eluent system by TLC analysis. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.[15] A common eluent system is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[15]

  • Elution: Begin elution with the determined solvent system, applying positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

This table provides a qualitative comparison of the stability of different silyl ethers, which can be useful when planning synthetic steps or purification strategies.[6]

Silyl EtherAbbreviationRelative Rate of Acidic Hydrolysis (Normalized to TMS)Relative Rate of Basic Hydrolysis (Normalized to TMS)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reactants: - Nucleophile (e.g., Alcohol) - Base (e.g., NaH) - this compound reaction Williamson Ether Synthesis start->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography analysis TLC and NMR Analysis chromatography->analysis product Pure Product analysis->product troubleshooting_purification start Crude Product issue Purification Issue? start->issue emulsion Emulsion during Workup issue->emulsion Yes decomposition Decomposition on Silica issue->decomposition Yes separation Poor Separation issue->separation Yes pure_product Pure Product issue->pure_product No sol_emulsion Add Brine Allow to Stand Filter through Celite emulsion->sol_emulsion sol_decomposition Neutralize Silica with Et3N Use Alumina Minimize Contact Time decomposition->sol_decomposition sol_separation Optimize Eluent System Consider Chemical Conversion Deprotect-Purify-Reprotect separation->sol_separation sol_emulsion->pure_product sol_decomposition->pure_product sol_separation->pure_product end Successful Purification pure_product->end

References

Overcoming steric hindrance in "Tert-butyl-(3-iodopropoxy)-dimethylsilane" silylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tert-butyl-(3-iodopropoxy)-dimethylsilane for the silylation of alcohols. Given the significant steric hindrance associated with this reagent, this guide focuses on strategies to overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organosilicon compound used in organic synthesis.[1] Its primary application is as a protecting group for alcohols and phenols.[1] The bulky tert-butyldimethylsilyl (TBDMS) group provides robust protection against a variety of reaction conditions, while the iodopropoxy functional handle allows for subsequent chemical transformations.

Q2: Why is the silylation of sterically hindered alcohols with this compound often challenging?

A2: The reaction can be challenging due to the significant steric bulk of both the silylating agent and potentially the alcohol substrate. The large tert-butyl group on the silicon atom can physically block the approach of the alcohol's hydroxyl group, slowing down or preventing the reaction. This steric hindrance is a known factor in silylation reactions with bulky reagents.

Q3: What are the general stability characteristics of the resulting silyl ether?

A3: The resulting tert-butyldimethylsilyl (TBDMS) ether is significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2] TBDMS ethers are generally stable to aqueous base but can be cleaved under acidic conditions or with fluoride ion sources like tetra-n-butylammonium fluoride (TBAF). The stability is primarily due to the steric protection afforded by the bulky tert-butyl group.[3]

Q4: Are there more reactive alternatives to this compound for very hindered alcohols?

A4: For exceptionally hindered alcohols where silylation with the corresponding silyl chloride is sluggish, using the silyl triflate analogue can be more effective. Silyl triflates are more reactive than silyl chlorides and can often silylate substrates that are unreactive towards the chloride counterpart.

Troubleshooting Guide

This guide addresses common issues encountered during the silylation of sterically hindered alcohols with this compound.

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Insufficiently reactive conditions for a hindered alcohol. Increase the reaction temperature. For highly hindered substrates, temperatures of 60-80°C may be necessary.
Use a stronger, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) in place of imidazole or triethylamine.
Switch to a more polar aprotic solvent like DMF or NMP, which can accelerate the reaction.
If using the silyl chloride, consider converting it to the more reactive silyl triflate in situ or using a pre-formed silyl triflate.
Poor quality of reagents or solvent. Ensure all reagents are of high purity and the solvent is anhydrous. Water can consume the silylating agent.
Inappropriate stoichiometry. For difficult substrates, a higher excess of the silylating agent (1.5-2.0 equivalents) and base (2-3 equivalents) may be required.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Reaction temperature is too high, leading to decomposition. Optimize the temperature by running the reaction at a lower temperature for a longer duration.
Presence of multiple reactive functional groups. If the substrate contains other nucleophilic groups, consider protecting them prior to silylation.
Base-induced side reactions. If using a very strong base, consider switching to a milder base like imidazole, especially if the substrate is base-sensitive.
Issue 3: Difficult Product Purification
Possible Cause Troubleshooting Steps
Excess silylating agent and its hydrolysis byproducts. After the reaction is complete, quench with a small amount of water or methanol to consume any remaining silylating agent. Perform an aqueous workup to remove water-soluble byproducts.
Product co-elutes with impurities during chromatography. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

The following are general protocols that can be adapted for the silylation of sterically hindered alcohols with this compound.

Protocol 1: Standard Silylation using Imidazole in DMF (Corey Protocol)

This is a widely used and effective method for silylating primary and less hindered secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound (1.1 - 1.5 equivalents)

  • Imidazole (2.0 - 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the alcohol and imidazole in anhydrous DMF, add this compound at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and imidazole hydrochloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Silylation of Highly Hindered Alcohols using a Stronger Base

This protocol is suitable for tertiary or sterically congested secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound (1.5 - 2.0 equivalents)

  • 2,6-Lutidine or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the alcohol and 2,6-lutidine or DIPEA in anhydrous DCM or toluene, add this compound at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous ammonium chloride solution to remove the base.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides representative reaction conditions and yields for the silylation of different types of alcohols with the structurally similar and well-documented tert-Butyldimethylsilyl chloride (TBDMSCl). These values can serve as a starting point for optimization.

Alcohol TypeSilylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary1.1Imidazole (2.2)DMF251 - 4>95
Secondary1.2Imidazole (2.5)DMF406 - 1285 - 95
Tertiary1.52,6-Lutidine (3.0)DCMReflux24 - 4860 - 80
Phenol1.1Imidazole (2.2)DMF250.5 - 2>95

Note: These are generalized conditions and may require optimization for specific substrates.

Visualizations

Troubleshooting Workflow for Low Silylation Yield

troubleshooting_workflow start Low Silylation Yield check_reagents Check Reagent and Solvent Quality start->check_reagents increase_equivalents Increase Equivalents of Silylating Agent and Base check_reagents->increase_equivalents Reagents OK change_base Use Stronger Base (e.g., 2,6-Lutidine) increase_equivalents->change_base No Improvement success Improved Yield increase_equivalents->success Success increase_temp Increase Reaction Temperature change_base->increase_temp No Improvement change_base->success Success change_solvent Switch to More Polar Aprotic Solvent increase_temp->change_solvent No Improvement increase_temp->success Success use_triflate Consider Using Silyl Triflate change_solvent->use_triflate No Improvement change_solvent->success Success use_triflate->success Success

Caption: A logical workflow for troubleshooting low yields in silylation reactions.

Factors Influencing Silylation Success

factors_influencing_silylation cluster_substrate Substrate cluster_reagents Reagents cluster_conditions Conditions StericHindrance Steric Hindrance of Alcohol SilylationSuccess Successful Silylation StericHindrance->SilylationSuccess ElectronicEffects Electronic Effects ElectronicEffects->SilylationSuccess SilylatingAgent Reactivity of Silylating Agent SilylatingAgent->SilylationSuccess BaseStrength Strength of Base BaseStrength->SilylationSuccess Temperature Temperature Temperature->SilylationSuccess Solvent Solvent Polarity Solvent->SilylationSuccess

Caption: Key factors influencing the success of a silylation reaction.

References

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl-(3-iodopropoxy)-dimethylsilane

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of reactivity in this compound?

A1: The molecule has two main reactive sites:

  • The tert-Butyldimethylsilyl (TBDMS) Ether: This group is sensitive to acidic conditions and fluoride ion sources, which can cleave the silicon-oxygen bond to reveal the primary alcohol.

  • The Primary Alkyl Iodide: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group.[1] This site is susceptible to nucleophilic substitution (SN2) and base-induced elimination (E2) reactions.[2][3] Alkyl iodides are generally the most reactive among alkyl halides.[1][2]

Q2: Is this compound stable under acidic conditions?

A2: The stability is highly dependent on the strength of the acid, the solvent, and the temperature. The TBDMS ether can be cleaved under acidic conditions.[4] While it is more stable than a trimethylsilyl (TMS) ether, strong acids or even moderate acids in protic solvents (like acetic acid in water) will readily deprotect the alcohol.[4] However, it may remain intact under very mild, anhydrous acidic conditions.[5]

Q3: Is the compound stable under basic conditions?

A3: The TBDMS ether portion is generally stable to a wide range of non-aqueous and aqueous basic conditions.[4] However, the primary alkyl iodide is susceptible to reaction. Strong, bulky bases can cause E2 elimination to form an alkene, while other basic nucleophiles can lead to SN2 substitution. Therefore, stability under basic conditions depends on whether the base is also a potent nucleophile and the reaction temperature.

Troubleshooting Guide

Issue 1: The TBDMS ether was unintentionally cleaved during my reaction.

  • Probable Cause: Your reaction conditions were likely too acidic. The presence of protic solvents (e.g., water, methanol) can accelerate acid-catalyzed cleavage.

  • Solutions:

    • If possible, switch to non-acidic conditions.

    • If an acid is required, use the mildest possible acid and strictly anhydrous conditions. For example, some reactions can tolerate buffered acidic conditions or Lewis acids that are less aggressive towards silyl ethers.

    • Consider using a more robust silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS), if your synthesis allows.

Issue 2: An unexpected alkene byproduct was formed.

  • Probable Cause: The primary alkyl iodide underwent an E2 elimination reaction. This is common when using strong, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU).

  • Solutions:

    • Avoid using strong, sterically hindered bases.

    • Run the reaction at a lower temperature to disfavor the elimination pathway, which often has a higher activation energy than substitution.

    • If a base is necessary, consider a weaker, non-nucleophilic base like a tertiary amine (e.g., triethylamine or diisopropylethylamine).

Issue 3: The iodide was displaced by a nucleophile from my reaction mixture.

  • Probable Cause: The primary alkyl iodide underwent an SN2 reaction. Primary alkyl halides are highly susceptible to this pathway.[3][6]

  • Solutions:

    • Protect the alkyl iodide if it is not the intended reaction site, although this is synthetically complex.

    • Choose reagents that are less nucleophilic.

    • Lowering the reaction temperature can sometimes reduce the rate of undesired side reactions.

Summary of Stability and Reactivity

The following table summarizes the expected stability of the two key functional groups under various conditions.

Condition CategoryReagents / ExamplesTBDMS Ether StabilityAlkyl Iodide StabilityPotential Outcome
Strongly Acidic HCl, H₂SO₄, TFA in H₂O/MeOHUnstable StableCleavage to 3-iodopropanol.
Mildly Acidic Acetic acid in H₂O, Acetyl chloride in dry MeOH[4][7]Potentially Unstable StableSlow or partial cleavage of TBDMS ether.
Fluoride-Based TBAF, HF-Pyridine[8]Unstable StableRapid cleavage to 3-iodopropanol.
Strongly Basic KOH, NaOH, NaOMe (in alcohol)StableUnstable SN2 substitution by alkoxide or E2 elimination.
Bulky/Non-Nu. Base Potassium tert-butoxide, DBUStableUnstable Primarily E2 elimination to form the alkene.
Nucleophilic (Basic) NaCN, NaN₃, NaSRStableUnstable SN2 substitution with the corresponding nucleophile.
Weakly Basic NaHCO₃, Et₃N, PyridineStableStableCompound is generally stable.

Experimental Protocols

Protocol 1: General Procedure for Testing Stability under Acidic Conditions
  • Preparation: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF, DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Argon).

  • Reaction: Add the acidic reagent (e.g., 0.1 eq of acetyl chloride for in-situ HCl generation in methanol) at the desired temperature (start at 0 °C).[7][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h). Co-spot with the starting material. The appearance of a more polar spot indicates cleavage to 3-iodopropanol.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the residue by ¹H NMR to determine the ratio of starting material to the deprotected alcohol.

Protocol 2: General Procedure for Testing Stability under Basic Conditions
  • Preparation: Dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF, DMF) to a concentration of 0.1 M.

  • Reaction: Add the basic reagent (e.g., 1.1 eq of sodium methoxide) at the desired temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of new, less polar spots may indicate elimination products, while other spots could indicate substitution products.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an appropriate solvent (e.g., diethyl ether).

  • Analysis: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR and/or GC-MS to identify the products (e.g., alkene signals for elimination, new functional group signals for substitution).

Visualizations

G Decision Workflow for Reaction Compatibility cluster_input Inputs cluster_checks Stability Checks cluster_outcomes Potential Outcomes start Planned Reaction Condition q_acid Is it acidic? start->q_acid q_base Is it basic or nucleophilic? q_acid->q_base No q_fluoride Does it contain fluoride ions (TBAF)? q_acid->q_fluoride Yes q_strong_base Is it a strong, hindered base (e.g., t-BuOK)? q_base->q_strong_base Yes res_stable Compound Likely Stable q_base->res_stable No res_elimination Risk of E2 Elimination q_strong_base->res_elimination Yes res_substitution Risk of SN2 Substitution q_strong_base->res_substitution No (nucleophilic base) res_tbdms_cleavage Risk of TBDMS Cleavage q_fluoride->res_tbdms_cleavage Yes q_fluoride->res_tbdms_cleavage No (other acids)

Caption: Decision workflow for assessing compound stability.

G Potential Degradation Pathways cluster_acid Acidic Conditions (H⁺) cluster_base Basic / Nucleophilic Conditions compound This compound acid_prod 3-Iodopropanol (TBDMS Cleavage) compound->acid_prod H⁺, H₂O/ROH base_prod_e2 TBDMS-O-CH=CH-CH₃ (E2 Elimination) compound->base_prod_e2 Strong, hindered base base_prod_sn2 TBDMS-O-(CH₂)₃-Nu (SN2 Substitution) compound->base_prod_sn2 Nucleophile (Nu⁻)

Caption: Primary degradation pathways under acidic and basic conditions.

References

Preventing hydrolysis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" during experimental workups.

Troubleshooting Guide: Preventing TBDMS Ether Hydrolysis During Workup

This guide addresses specific issues that may lead to the unintended cleavage of the tert-butyldimethylsilyl (TBDMS) ether in "this compound".

Issue Potential Cause Recommended Solution Explanation
Product degradation during aqueous workup The aqueous solution is too acidic.Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (for quenching acids) or ammonium chloride (for quenching bases), for washing.[1]The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under acidic conditions.[2][3][4] TBDMS ethers, while more robust than other silyl ethers, can be cleaved if the pH is not controlled.
Prolonged contact with the aqueous phase.Perform extractions and phase separations as quickly and efficiently as possible to minimize the time the organic layer is in contact with the aqueous layer.[1][5]Even at a neutral pH, prolonged exposure to aqueous conditions increases the risk of hydrolysis.
Product loss during chromatographic purification Standard silica gel is slightly acidic.Use pre-treated neutral silica gel for column chromatography. Alternatively, a small amount of a non-nucleophilic base, such as triethylamine, can be added to the eluent to neutralize the silica gel's acidic surface.[1][5]The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like TBDMS ethers.
The eluent contains protic solvents.If a protic solvent like methanol is necessary, add a small amount of a base such as triethylamine to the eluent system.[5]Protic solvents can facilitate the hydrolysis of silyl ethers on the acidic surface of silica gel.
Unexpected deprotection during the reaction Inadvertent generation of acidic byproducts.If the reaction is expected to generate acidic species, consider adding an acid scavenger or a non-nucleophilic base to the reaction mixture.Unintentional generation of acids can lower the pH and lead to the cleavage of the TBDMS ether.
Use of fluoride-containing reagents.Avoid reagents that are sources of fluoride ions, as these are potent for cleaving silyl ethers.[2][6][7] If their use is unavoidable, a different protecting group strategy may be required.The strong silicon-fluoride bond provides a thermodynamic driving force for the cleavage of silyl ethers.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintended cleavage of TBDMS ethers like this compound?

A1: The most common causes for the premature cleavage of TBDMS ethers are exposure to acidic conditions and the presence of fluoride ions.[2][5][6] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of this degradation is influenced by factors such as pH, temperature, solvent, and the steric hindrance around the silicon atom.[5]

Q2: How does the stability of a TBDMS ether compare to other common silyl ethers?

A2: The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered silyl groups are more stable.[5][8] The general order of stability from least to most stable is:

  • TMS (Trimethylsilyl): Highly susceptible to hydrolysis, often cleaved during aqueous workup or chromatography on silica gel.[5]

  • TES (Triethylsilyl): More stable than TMS.[5]

  • TBDMS (tert-Butyldimethylsilyl): Significantly more stable than TMS and TES, making it a widely used protecting group due to its resilience under many reaction conditions.[5][8]

  • TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[5]

  • TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers.[5]

Q3: Are TBDMS ethers stable to basic conditions?

A3: TBDMS ethers are generally considered stable to aqueous basic conditions.[2][6] However, they can be cleaved under forcing basic conditions, for example, with excess lithium hydroxide at elevated temperatures.[4]

Q4: Can the choice of solvent lead to the degradation of my TBDMS-protected compound?

A4: Yes, the solvent can play a significant role. Protic solvents, particularly in the presence of acid or base catalysts, can facilitate the hydrolysis of silyl ethers. For instance, using methanol with even trace amounts of acid can lead to the cleavage of more labile silyl ethers. When working with sensitive silyl ethers, it is advisable to use anhydrous aprotic solvents.[5]

Experimental Protocol: Hydrolysis-Free Workup

This protocol provides a detailed methodology for a standard aqueous workup designed to minimize the risk of hydrolyzing "this compound".

Materials:

  • Reaction mixture containing "this compound"

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Quenching the Reaction:

    • If the reaction was performed under acidic conditions, carefully neutralize it by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • If the reaction was performed under basic conditions, it can often be directly subjected to extraction. If necessary, adjust the pH to neutral with a dilute aqueous solution of an acid like ammonium chloride.

  • Extraction:

    • Transfer the neutralized reaction mixture to a separatory funnel.

    • Add the chosen organic extraction solvent and gently mix the layers.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water

      • Brine

    • Perform these washing steps quickly to minimize contact time with the aqueous phases.[1]

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and collect the organic solution.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the hydrolysis of "this compound".

Hydrolysis_Troubleshooting start Start: TBDMS ether hydrolysis observed check_workup During aqueous workup? start->check_workup check_chromatography During chromatography? check_workup->check_chromatography No workup_acidic Potential Cause: Aqueous phase is acidic check_workup->workup_acidic Yes workup_prolonged Potential Cause: Prolonged aqueous contact check_workup->workup_prolonged Yes check_reaction During reaction? check_chromatography->check_reaction No chrom_silica Potential Cause: Acidic silica gel check_chromatography->chrom_silica Yes chrom_eluent Potential Cause: Protic eluent check_chromatography->chrom_eluent Yes reaction_acid Potential Cause: Acidic byproducts check_reaction->reaction_acid Yes reaction_fluoride Potential Cause: Fluoride source present check_reaction->reaction_fluoride Yes solution_neutralize Solution: Neutralize with NaHCO3 Use buffered wash workup_acidic->solution_neutralize solution_expedite Solution: Perform extractions quickly workup_prolonged->solution_expedite solution_neutral_silica Solution: Use neutral silica Add Et3N to eluent chrom_silica->solution_neutral_silica solution_aprotic_eluent Solution: Use aprotic eluent Add Et3N if protic chrom_eluent->solution_aprotic_eluent solution_scavenger Solution: Add acid scavenger reaction_acid->solution_scavenger solution_avoid_fluoride Solution: Avoid fluoride reagents reaction_fluoride->solution_avoid_fluoride

Caption: Troubleshooting workflow for TBDMS ether hydrolysis.

References

Troubleshooting low conversion rates with "Tert-butyl-(3-iodopropoxy)-dimethylsilane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tert-butyl-(3-iodopropoxy)-dimethylsilane". This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in their experiments.

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format to address specific problems you might encounter when using "this compound", particularly in Williamson ether synthesis and related nucleophilic substitution reactions.

Issue 1: Low to No Product Formation

Question: I am attempting a Williamson ether synthesis by reacting my alkoxide/phenoxide with "this compound" but I am observing very low conversion to my desired ether. What are the potential causes and how can I improve my yield?

Answer: Low conversion in this SN2 reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Logical Troubleshooting Workflow:

start Low Conversion Observed reagent_quality 1. Verify Reactant Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions Seem Optimal workup_issues 4. Check Workup & Purification side_reactions->workup_issues Side Reactions Minimized success Improved Yield workup_issues->success Product Recovered

Caption: A logical workflow for troubleshooting low product conversion.

  • Reagent Quality and Stoichiometry:

    • Moisture: Ensure all reactants and solvents are anhydrous. Alkoxides are strong bases and will be quenched by water. "this compound" is also sensitive to moisture.

    • Base Strength: The base used to generate the nucleophile (alkoxide/phenoxide) must be strong enough to completely deprotonate the starting alcohol/phenol. Incomplete deprotonation is a common cause of low yields.[1]

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of "this compound" can sometimes improve yields, especially if the nucleophile is prone to degradation.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving a more reactive "naked" anion.[1]

    • Temperature: While heating can increase the reaction rate, it can also promote side reactions like elimination (E2). For a primary iodide like "this compound", the SN2 reaction is generally favored, but with sterically hindered nucleophiles or very high temperatures, elimination can become a competing pathway.[1] It is advisable to start at room temperature and gently heat if the reaction is sluggish.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion.

  • Steric Hindrance:

    • The tert-butyldimethylsilyl (TBDMS) group on the reagent is sterically bulky. If your nucleophile is also sterically hindered, the SN2 reaction rate can be significantly reduced.[2][3] In such cases, longer reaction times or slightly elevated temperatures may be necessary.

Issue 2: Formation of an Elimination Byproduct

Question: I have identified an alkene byproduct in my reaction mixture, which is reducing the yield of my desired ether. How can I minimize this E2 elimination side reaction?

Answer: The formation of an alkene byproduct, likely from the elimination of HI from "this compound", is a known competing pathway in Williamson ether synthesis, especially with strong, bulky bases.[1]

Minimizing E2 Elimination:

  • Choice of Base: Use a strong, non-hindered base to form your alkoxide. While strong bases are needed, highly hindered bases like potassium tert-butoxide can favor elimination. Sodium hydride (NaH) is a common and effective choice for generating alkoxides for SN2 reactions.[4]

  • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2.[1] Try running your reaction at a lower temperature for a longer period.

  • Leaving Group: Iodide is an excellent leaving group, which is beneficial for the SN2 reaction. Primary iodides are less prone to elimination than secondary or tertiary halides.[5][6]

Comparative Data for Base and Solvent Selection:

BaseSolventTemperature (°C)Typical Ether Yield (%)Typical Alkene Byproduct (%)
NaHTHF25-6085-95< 5
K₂CO₃DMF80-10070-855-10
KOtBuTHF2540-6030-50
Cs₂CO₃Acetonitrile60-8080-90< 10

Note: These are representative yields and can vary depending on the specific substrate.

Issue 3: Accidental Deprotection of the TBDMS Group

Question: During my reaction or workup, I am observing the loss of the tert-butyldimethylsilyl (TBDMS) protecting group. How can I prevent this?

Answer: The TBDMS group is generally stable under basic and weakly acidic conditions but can be cleaved under strongly acidic or fluoride-containing conditions.[7]

Preventing Unwanted Deprotection:

  • Workup Conditions: Avoid acidic workups (e.g., washing with strong acids like HCl). Use a neutral or mildly basic wash (e.g., saturated aqueous NH₄Cl, followed by water and brine).

  • Purification: Silica gel chromatography can sometimes lead to the cleavage of silyl ethers, as silica gel is slightly acidic. To mitigate this, you can:

    • Neutralize the silica gel by running a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine or pyridine) through the column before loading your sample.

    • Use a different stationary phase, such as neutral or basic alumina.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of "this compound"?

A1: Its primary application is as an alkylating agent in organic synthesis, most commonly in the Williamson ether synthesis to introduce a protected 3-hydroxypropyl group onto a nucleophile (e.g., an alcohol, phenol, or thiol).[9] This protected group can then be deprotected at a later stage to reveal the primary alcohol.

Q2: What are the optimal storage conditions for this reagent?

A2: "this compound" should be stored in a cool, dark place, typically at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and light.

Q3: How can I purify the final ether product?

A3: The product is likely to be relatively nonpolar. Standard purification techniques like flash column chromatography on silica gel are usually effective.

  • Eluent System: A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is a good starting point.

  • Residual Iodine: If your product has a persistent brown or purple color after workup, this indicates the presence of residual iodine. This can be removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[8]

Purification Troubleshooting Workflow:

crude Crude Product color_check Brown/Purple Color? crude->color_check thiosulfate_wash Wash with Na₂S₂O₃ color_check->thiosulfate_wash Yes chromatography Column Chromatography color_check->chromatography No thiosulfate_wash->chromatography stability_check Product Stable on Silica? chromatography->stability_check neutralize_silica Use Neutralized Silica or Alumina stability_check->neutralize_silica No pure_product Pure Product stability_check->pure_product Yes neutralize_silica->pure_product

Caption: Decision pathway for purification of the final product.

Q4: How do I deprotect the TBDMS ether to reveal the alcohol?

A4: The TBDMS group can be selectively removed under specific conditions. The most common method is using a fluoride source.

Deprotection Protocol Comparison:

ReagentSolventTemperature (°C)Typical Reaction TimeComments
TBAF (1M)THF0 - 251-4 hoursMost common method; can be basic.
HF-PyridineTHF/Pyridine0 - 252-8 hoursBuffered fluoride source; good for base-sensitive substrates.
Acetic AcidTHF/H₂O25-4012-24 hoursMildly acidic; slower but can be selective.
PPTSMeOH25-508-16 hoursMildly acidic catalyst.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the reaction of an alcohol with "this compound".

  • Alkoxide Formation: To a solution of the alcohol (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add "this compound" (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: TBDMS Deprotection using TBAF

This protocol provides a standard method for the cleavage of the TBDMS ether.

  • Reaction Setup: Dissolve the TBDMS-protected ether (1.0 eq.) in THF (0.2 M).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise at room temperature.

  • Monitoring: Stir the reaction for 1-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography.

References

Technical Support Center: Removal of Silyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the removal of silyl ether protecting groups from complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for silyl ether deprotection?

A1: The most common methods for silyl ether cleavage involve fluoride-based reagents or acidic conditions.[1][2]

  • Fluoride-Based Reagents: Tetra-n-butylammonium fluoride (TBAF) is a widely used fluoride source for removing most silyl ethers.[1][3] Other fluoride sources include hydrogen fluoride-pyridine (HF-Pyridine) and tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[1]

  • Acid-Catalyzed Deprotection: Protic acids in alcoholic or aqueous solvents, such as acetic acid in THF/water or fluorosilicic acid, are effective for cleaving silyl ethers.[1][4][5]

Q2: My silyl ether deprotection is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can stem from several factors:

  • Steric Hindrance: Bulkier silyl groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) are more resistant to cleavage than smaller groups like trimethylsilyl (TMS) and triethylsilyl (TES).[2][6] Increasing the reaction time or temperature may be necessary for these more robust protecting groups.

  • Insufficient Reagent: Ensure an adequate excess of the deprotection reagent is used. For TBAF deprotections, it is common to use 1.5-2.0 equivalents per silyl ether group.[6]

  • Reagent Quality: TBAF solutions can degrade over time. It is advisable to use a fresh bottle or a recently prepared solution for optimal reactivity.[6]

Q3: What are the typical byproducts of silyl ether deprotection and how can I remove them?

A3: The primary byproducts depend on the deprotection method:

  • Fluoride-Based Reagents: These generate silyl fluorides (R₃SiF) and, after an aqueous workup, silanols (R₃SiOH). Silanols can dimerize to form siloxanes (R₃Si-O-SiR₃).[6] When using TBAF, tetrabutylammonium salts will also be present as byproducts.[6]

  • Acid-Catalyzed Deprotection: In the presence of an alcohol like methanol, volatile silyl ethers such as methoxysilanes can form.[6] Upon aqueous workup, these will hydrolyze to silanols and siloxanes.

For removal of silicon-based byproducts, a common method involves treatment with DOWEX 50WX8-400 resin and powdered calcium carbonate followed by filtration.[6]

Q4: How can I achieve selective deprotection of one silyl ether in the presence of another?

A4: Selective deprotection is achievable by exploiting the differing stabilities of various silyl ethers. The relative stability of silyl ethers towards acid-catalyzed hydrolysis is generally: TMS < TES < TBS < TIPS < TBDPS.[1][7] For fluoride-based cleavage, the order can vary, but steric hindrance plays a significant role.[2][8] For instance, a primary TBS ether can be selectively cleaved in the presence of a more sterically hindered secondary or tertiary silyl ether.[8] Specific reagents have also been developed for selective deprotection. For example, fluorosilicic acid (H₂SiF₆) can selectively cleave TBDMS groups in the presence of TIPS moieties.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Reaction Sterically hindered silyl group.Increase reaction temperature and/or time. Consider a more reactive reagent (e.g., TAS-F for fluoride-mediated cleavage).[1][6]
Degraded reagent (especially TBAF).Use a fresh bottle or newly prepared solution of the reagent.[6]
Insufficient reagent.Increase the equivalents of the deprotection reagent.[6]
Formation of Unwanted Byproducts Base-sensitive functional groups in the substrate reacting with TBAF.Add acetic acid to buffer the reaction mixture when using TBAF to neutralize the strongly basic alkoxide generated.[9]
Silyl group migration.This can occur with TBAF. Consider alternative, milder conditions or a different fluoride source.[10]
Difficulty in Product Purification Persistent silicon byproducts (silanols, siloxanes).Employ a resin-based workup with DOWEX 50WX8-400 and CaCO₃.[6] Flash chromatography may also be necessary.[2]
Cleavage of Other Protecting Groups Reaction conditions are too harsh.Use milder deprotection conditions. For example, for acid-labile groups, consider using catalytic amounts of a milder acid or a buffered fluoride source.[4][9]

Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Deprotection
  • Dissolve the silyl-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the cooled solution.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Deprotection with Acetic Acid
  • Dissolve the silyl ether in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by chromatography.

Protocol 3: Selective Deprotection of a TES Ether with Formic Acid
  • Dissolve the compound containing both TES and TBDMS ethers in methanol.

  • Add 5-10% formic acid to the solution.[11]

  • Stir the reaction at room temperature, monitoring the selective removal of the TES group by TLC.

  • Upon completion, neutralize the reaction with a mild base such as sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate to obtain the product with the TBDMS group intact.[11]

Visualizing Workflows and Logic

Deprotection_Workflow cluster_start Start cluster_decision Condition Selection cluster_pathways Deprotection Pathways cluster_process Execution & Monitoring cluster_workup Workup & Purification cluster_end Finish Start Silyl Protected Complex Molecule Decision Assess Substrate Sensitivity and Silyl Group Type Start->Decision Fluoride Fluoride-Based (e.g., TBAF, HF-Py) Decision->Fluoride Base Sensitive Acid Acid-Catalyzed (e.g., AcOH, H₂SiF₆) Decision->Acid Acid Sensitive Reaction_F Run Reaction Monitor by TLC Fluoride->Reaction_F Reaction_A Run Reaction Monitor by TLC Acid->Reaction_A Workup Quench & Extract Reaction_F->Workup Reaction_A->Workup Purify Column Chromatography Workup->Purify End Deprotected Product Purify->End

Caption: General workflow for silyl ether deprotection.

Troubleshooting_Tree Start Incomplete Deprotection? Steric Is the silyl group bulky? (TIPS, TBDPS) Start->Steric Yes Reagent_Qty Sufficient reagent used? (e.g., 1.5-2 eq. TBAF) Start->Reagent_Qty No Steric->Reagent_Qty No Increase_Time_Temp Increase reaction time/temperature Steric->Increase_Time_Temp Yes Reagent_Qual Is the reagent fresh? Reagent_Qty->Reagent_Qual Yes Add_Reagent Add more reagent Reagent_Qty->Add_Reagent No Use_Fresh Use fresh reagent Reagent_Qual->Use_Fresh No Consult Consult further literature for specialized conditions Reagent_Qual->Consult Yes

Caption: Troubleshooting incomplete silyl ether deprotection.

Selective_Deprotection_Logic Start Multiple Silyl Ethers Present Stability_Diff Significant Difference in Steric/Electronic Stability? Start->Stability_Diff Primary_vs_Secondary e.g., Primary TBS vs. Secondary TIPS Stability_Diff->Primary_vs_Secondary Yes (Steric) TES_vs_TBDMS e.g., TES vs. TBDMS Stability_Diff->TES_vs_TBDMS Yes (Electronic) Orthogonal Consider Orthogonal Protecting Group Strategy Stability_Diff->Orthogonal No Controlled_Fluoride Use Controlled Fluoride Source (e.g., HF-Pyridine at low temp) Primary_vs_Secondary->Controlled_Fluoride Mild_Acid Use Mild Acidic Conditions (e.g., Formic Acid) TES_vs_TBDMS->Mild_Acid

References

Minimizing byproducts in the synthesis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Tert-butyl-(3-iodopropoxy)-dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic route is a two-step process. The first step involves the selective monosilylation of 1,3-propanediol to form 3-((tert-Butyldimethylsilyl)oxy)-propanol. This intermediate is then converted to the final product via a Finkelstein reaction, which involves the substitution of a sulfonate ester (e.g., tosylate or mesylate) with iodide.

Q2: What are the primary byproducts in the synthesis of this compound?

A2: The main byproducts are typically formed during the silylation of 1,3-propanediol. The most common byproduct is the bis-silylated 1,3-bis(tert-butyldimethylsilyloxy)propane. In the second step, potential byproducts can include unreacted starting material and small amounts of elimination products, though the latter is less common for primary sulfonates.

Q3: How can I minimize the formation of the bis-silylated byproduct?

A3: The formation of the bis-silylated byproduct can be significantly minimized by controlling the stoichiometry of the reactants. A highly effective method involves the use of sodium hydride to form the monosodium salt of 1,3-propanediol, which is sparingly soluble. Subsequent reaction with a stoichiometric amount of tert-butyldimethylsilyl chloride (TBDMSCl) favors the formation of the mono-silylated product.

Q4: What is the role of the Finkelstein reaction in this synthesis?

A4: The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that efficiently converts an alkyl halide or sulfonate ester into an alkyl iodide.[1] In this synthesis, it is used to displace a good leaving group, such as a tosylate or mesylate, from the 3-((tert-Butyldimethylsilyl)oxy)propyl intermediate with an iodide ion, typically from sodium iodide in an acetone solvent.[1] The reaction is driven to completion by the precipitation of the sodium sulfonate salt from the acetone.[1]

Q5: What are the critical parameters to control during the Finkelstein reaction?

A5: Key parameters for a successful Finkelstein reaction include the use of an anhydrous solvent (typically acetone), a sufficient excess of sodium iodide, and maintaining an appropriate reaction temperature to ensure the precipitation of the byproduct salt while avoiding side reactions. The choice of leaving group (tosylate or mesylate) is also important, as both are excellent leaving groups for SN2 reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of Mono-silylated Intermediate
Potential Cause Troubleshooting Step Expected Outcome
Formation of bis-silylated byproduct Use stoichiometric amounts of 1,3-propanediol, sodium hydride, and TBDMSCl. The insolubility of the monosodium salt of the diol in the reaction solvent (e.g., THF) will favor monosilylation.Increased yield of the desired mono-silylated product and a significant reduction in the bis-silylated byproduct.
Incomplete reaction Ensure all reagents and solvents are anhydrous. Moisture can consume the silylating agent.[3] Consider slightly increasing the reaction time or temperature if monitoring indicates the presence of unreacted 1,3-propanediol.Drive the reaction to completion and improve the yield of the mono-silylated intermediate.
Degradation of silylating agent Use a fresh bottle of TBDMSCl. Old or improperly stored TBDMSCl can hydrolyze, reducing its effectiveness.Consistent and reproducible yields of the desired product.
Issue 2: Incomplete Finkelstein Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete conversion to the iodide Ensure the use of anhydrous acetone and a sufficient excess (typically 1.5-3 equivalents) of sodium iodide. Monitor the reaction for the formation of a precipitate (sodium tosylate or mesylate).Drive the equilibrium towards the formation of the desired iodo-product.
Poor leaving group Ensure the complete conversion of the alcohol to the tosylate or mesylate in the preceding step. Any remaining alcohol will not undergo the Finkelstein reaction.A clean reaction with a high conversion to the final product.
Side reactions While unlikely for a primary sulfonate, if elimination byproducts are observed, consider running the reaction at a lower temperature for a longer duration.Minimize the formation of undesired elimination byproducts.

Experimental Protocols

Step 1: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)-propanol

This protocol is adapted from the procedure for monosilylation of symmetric diols.

Materials:

  • 1,3-Propanediol

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 1,3-propanediol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of TBDMSCl (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((tert-Butyldimethylsilyl)oxy)-propanol as a colorless oil.

Step 2: Synthesis of this compound

Part A: Tosylation of 3-((tert-Butyldimethylsilyl)oxy)-propanol

Materials:

  • 3-((tert-Butyldimethylsilyl)oxy)-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-((tert-Butyldimethylsilyl)oxy)-propanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

Part B: Finkelstein Reaction

Materials:

  • Crude 3-((tert-Butyldimethylsilyl)oxy)propyl tosylate

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude tosylate from the previous step in anhydrous acetone.

  • Add sodium iodide (1.5-3.0 eq) and heat the mixture to reflux.

  • Continue refluxing for 12-24 hours, during which a white precipitate of sodium tosylate should form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Monosilylation cluster_step2 Step 2: Iodination 1,3-Propanediol 1,3-Propanediol Monosilylated_Intermediate 3-((tert-Butyldimethylsilyl)oxy)-propanol 1,3-Propanediol->Monosilylated_Intermediate TBDMSCl, NaH, THF Bis-silylated_Byproduct 1,3-Bis(tert-butyldimethylsilyloxy)propane 1,3-Propanediol->Bis-silylated_Byproduct Excess TBDMSCl Tosylated_Intermediate 3-((tert-Butyldimethylsilyl)oxy)propyl tosylate Monosilylated_Intermediate->Tosylated_Intermediate TsCl, Et3N, DCM Final_Product This compound Tosylated_Intermediate->Final_Product NaI, Acetone (Finkelstein Reaction)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Step1 Analyze Step 1 Intermediate Start->Check_Step1 Low_Mono Low Yield of Monosilylated Intermediate? Check_Step1->Low_Mono Check_Stoichiometry Verify Stoichiometry (NaH, TBDMSCl) Low_Mono->Check_Stoichiometry Yes Check_Anhydrous1 Ensure Anhydrous Conditions Low_Mono->Check_Anhydrous1 Yes Check_Step2 Analyze Final Reaction Mixture Low_Mono->Check_Step2 No Check_Stoichiometry->Check_Step2 Check_Anhydrous1->Check_Step2 Unreacted_Tosylate Unreacted Tosylate Present? Check_Step2->Unreacted_Tosylate Check_NaI Increase NaI Equivalents Unreacted_Tosylate->Check_NaI Yes Check_Anhydrous2 Ensure Anhydrous Acetone Unreacted_Tosylate->Check_Anhydrous2 Yes Successful_Synthesis Successful Synthesis Unreacted_Tosylate->Successful_Synthesis No Check_NaI->Successful_Synthesis Check_Anhydrous2->Successful_Synthesis

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Silyl Ether Protecting Groups: Featuring the Bifunctional Reagent Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Common Silyl Protecting Groups

The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom. Bulkier substituents impede the approach of nucleophiles and acids, thus enhancing the stability of the protecting group. The general order of stability is a key consideration in designing orthogonal protection strategies.

Data Presentation: Quantitative Comparison of Silyl Ether Stability

The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions. This data is crucial for selecting a protecting group that will withstand subsequent reaction conditions and for planning selective deprotection steps.

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

Protecting GroupAbbreviationRelative Rate of Cleavage
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Table 2: Relative Stability of Common Silyl Ethers to Basic Hydrolysis

Protecting GroupAbbreviationRelative Rate of Cleavage
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000
tert-ButyldiphenylsilylTBDPS~20,000
TriisopropylsilylTIPS100,000

Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Bifunctional Protecting Group

This compound is an organosilicon compound that serves a dual role in organic synthesis.[1] It functions as a protecting group for alcohols and phenols while simultaneously introducing a reactive 3-iodopropyl chain.[1] This bifunctionality allows for subsequent carbon-carbon or carbon-heteroatom bond formation at the terminus of the propyl chain.

The core of this reagent is the tert-butyldimethylsilyl group, identical to the widely used TBDMS protecting group. Consequently, the stability of the resulting silyl ether is expected to be comparable to that of a TBDMS ether, offering good resistance to a variety of non-acidic and non-fluoride reaction conditions.

The primary advantage of using this compound lies in its ability to streamline synthetic sequences by combining a protection step with the introduction of a functional handle for further elaboration, such as in substitution, condensation, or cyclization reactions.[1]

Experimental Protocols

Detailed experimental protocols for the introduction and cleavage of standard silyl ethers are well-established. While specific, optimized protocols for this compound are not widely documented, the general procedures for TBDMS ethers serve as a good starting point.

General Protocol for the Protection of a Primary Alcohol with a Silyl Chloride

Materials:

  • Alcohol (1.0 eq)

  • Silyl Chloride (e.g., TBDMS-Cl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add imidazole to the solution and stir until it dissolves.

  • Add the silyl chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for the Deprotection of a TBDMS Ether using Fluoride

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for the Deprotection of a TBDMS Ether under Acidic Conditions

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the TBDMS-protected alcohol in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflows

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) ReactionProtection Alcohol->ReactionProtection SilylatingAgent Silylating Agent (e.g., TBDMS-Cl) SilylatingAgent->ReactionProtection Base Base (e.g., Imidazole) Base->ReactionProtection ProtectedAlcohol Protected Alcohol (R-OTBDMS) ProtectedAlcohol2 Protected Alcohol (R-OTBDMS) ReactionProtection->ProtectedAlcohol Silylation DeprotectingAgent Deprotecting Agent (e.g., TBAF or H+) ReactionDeprotection DeprotectingAgent->ReactionDeprotection DeprotectedAlcohol Deprotected Alcohol (R-OH) ProtectedAlcohol2->ReactionDeprotection ReactionDeprotection->DeprotectedAlcohol Desilylation

Caption: General workflow for the protection and deprotection of an alcohol using a silyl ether.

BifunctionalReagentWorkflow Start Alcohol (R-OH) Protection Protection with 'Tert-butyl-(3-iodopropoxy)- dimethylsilane' Start->Protection Intermediate Protected Intermediate (R-O-TBDMS-(CH2)3-I) Protection->Intermediate Reaction Further Reaction (e.g., Nucleophilic Substitution) Intermediate->Reaction ModifiedIntermediate Modified Protected Intermediate Reaction->ModifiedIntermediate Deprotection Deprotection (e.g., TBAF or H+) ModifiedIntermediate->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Synthetic utility of a bifunctional silyl protecting group.

Conclusion

The choice of a silyl protecting group is a strategic decision in the design of a synthetic route. While TMS offers lability for temporary protection, TBDMS, TIPS, and TBDPS provide a range of increasing stability, allowing for more complex synthetic transformations. This compound presents an interesting alternative, combining the robust protection of a TBDMS ether with the synthetic versatility of an alkyl iodide. Although direct comparative data on its stability is lacking, its utility for researchers, scientists, and drug development professionals lies in its potential to shorten synthetic sequences by introducing a functional handle during the protection step. Careful consideration of the stability data for analogous silyl ethers and the reactivity of the iodide will enable the effective incorporation of this bifunctional reagent into synthetic strategies.

References

A Strategic Advantage in Multi-Step Synthesis: Comparing "Tert-butyl-(3-iodopropoxy)-dimethylsilane" and TIPS-Cl

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is a critical determinant of efficiency and overall yield. While traditional protecting groups like Triisopropylsilyl chloride (TIPS-Cl) offer robust protection for hydroxyl functionalities, the emergence of bifunctional reagents such as "Tert-butyl-(3-iodopropoxy)-dimethylsilane" presents a paradigm shift in synthetic strategy. This guide provides an objective comparison of these two reagents, supported by stability data and detailed experimental protocols, to assist researchers in making informed decisions for their synthetic endeavors.

The primary advantage of "this compound" lies in its dual functionality. It not only protects a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether but also incorporates a reactive alkyl iodide handle within the same molecule.[1][2] This bifunctional nature allows for a more streamlined and atom-economical synthetic route, eliminating the need for separate protection and functionalization steps. In contrast, TIPS-Cl serves a singular purpose: the robust protection of alcohols.[3][4]

Performance and Stability: A Quantitative Comparison

The choice between these two reagents often hinges on the required stability of the silyl ether throughout a synthetic sequence. The TIPS group is significantly more sterically hindered than the TBDMS group, rendering it substantially more stable under a wide range of reaction conditions.[5][6][7] This enhanced stability can be a decisive advantage in lengthy syntheses involving harsh reagents. Conversely, the milder lability of the TBDMS ether can be beneficial for selective deprotection in the presence of more robust protecting groups.

The following tables summarize the relative stability of TBDMS and TIPS ethers, providing a quantitative basis for comparison.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

Silyl EtherRelative Rate of Cleavage
TMS1
TES64
TBDMS 20,000
TIPS 700,000
TBDPS5,000,000
(Data compiled from various sources)[5][8]

Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis

Silyl EtherRelative Rate of Cleavage
TMS1
TES10-100
TBDMS ~20,000
TIPS 100,000
TBDPS~20,000
(Data compiled from various sources)[5][8]

Experimental Protocols

Below are representative experimental protocols for the protection of a primary alcohol using both reagents, and a subsequent reaction illustrating the utility of the iodide functionality in "this compound."

Protocol 1: Protection of a Primary Alcohol using TIPS-Cl

Objective: To protect a primary hydroxyl group as a TIPS ether.

Materials:

  • Primary alcohol (1.0 eq)

  • TIPS-Cl (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add imidazole.

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TIPS-Cl dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Primary Alcohol and Subsequent Nucleophilic Substitution using "this compound"

Step A: Protection of the Primary Alcohol

Objective: To protect a primary hydroxyl group and introduce an alkyl iodide functionality in a single step.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (1.2 eq, 60% dispersion in mineral oil)

  • "this compound" (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the primary alcohol in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add "this compound" dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step B: Nucleophilic Substitution with the Tethered Iodide

Objective: To demonstrate the utility of the iodide as a reactive handle.

Materials:

  • Product from Step A (1.0 eq)

  • Sodium azide (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the product from Step A in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding azide.

Visualizing the Strategic Advantage

The following diagrams illustrate the synthetic workflows for introducing a functional group onto a molecule containing a primary alcohol, comparing the traditional approach with TIPS-Cl to the streamlined approach with "this compound."

G cluster_0 Traditional Approach with TIPS-Cl A0 Starting Material (with Primary Alcohol) A1 Protection (TIPS-Cl, Imidazole) A0->A1 A2 TIPS-Protected Intermediate A1->A2 A3 Functionalization (e.g., Mesylation) A2->A3 A4 Mesylated Intermediate A3->A4 A5 Nucleophilic Substitution (e.g., NaN3) A4->A5 A6 Functionalized Product (TIPS-protected) A5->A6 A7 Deprotection (TBAF) A6->A7 A8 Final Product A7->A8

Caption: A multi-step workflow using TIPS-Cl for protection.

G cluster_1 Streamlined Approach with 'this compound' B0 Starting Material (with Primary Alcohol) B1 One-Step Protection & Functionalization B0->B1 B2 Bifunctional Intermediate (TBDMS-ether & Iodide) B1->B2 B3 Nucleophilic Substitution (e.g., NaN3) B2->B3 B4 Functionalized Product (TBDMS-protected) B3->B4 B5 Deprotection (TBAF) B4->B5 B6 Final Product B5->B6

Caption: A more efficient workflow using the bifunctional reagent.

Conclusion

For syntheses demanding exceptional stability of the protecting group, TIPS-Cl remains a formidable choice. Its robustness ensures the integrity of the protected hydroxyl group through numerous synthetic transformations. However, for researchers and drug development professionals seeking to optimize synthetic routes, reduce step counts, and improve overall efficiency, "this compound" offers a clear advantage. Its bifunctional nature allows for the simultaneous protection of an alcohol and the introduction of a versatile reactive handle, thereby streamlining the path to complex molecular targets. The choice between these two reagents should be a strategic one, based on a careful analysis of the stability requirements and the overall architecture of the synthetic plan.

References

Orthogonality of Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Comparative Guide to Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The concept of orthogonality—the ability to deprotect one functional group while leaving others intact—is a cornerstone of modern synthetic strategy. This guide provides a comparative analysis of the orthogonality of the tert-butyldimethylsilyl (TBDMS) ether present in "Tert-butyl-(3-iodopropoxy)-dimethylsilane" against a range of other common protecting groups. The stability data and deprotection protocols presented herein offer a valuable resource for researchers and professionals in drug development and chemical synthesis.

The TBDMS group is a sterically hindered silyl ether known for its moderate stability. It is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed under specific, often mild, conditions. This balance makes it a versatile tool in the synthetic chemist's arsenal. Its orthogonality is typically probed under acidic, basic, and fluoride-mediated conditions.

Comparative Stability of Protecting Groups

The following tables summarize the stability of the TBDMS group, the core protecting functionality of "this compound," in comparison to other widely used protecting groups under various deprotection conditions.

Table 1: Stability Under Acidic Conditions

Protecting GroupReagent/ConditionsStabilityCleavage Products
TBDMS Acetic Acid (AcOH) in THF/H₂OLabileAlcohol, TBDMS-OH
Boc Trifluoroacetic acid (TFA)Highly LabileAmine, Isobutylene, CO₂
Trityl (Tr) Mild Protic Acids (e.g., AcOH)Highly LabileAlcohol, Trityl Cation
THP Aqueous Acid (e.g., HCl, AcOH)Highly LabileAlcohol, Dihydropyran
Benzyl (Bn) Strong Acids (e.g., HBr/AcOH)StableN/A
Fmoc Strong AcidsStableN/A

Table 2: Stability Under Basic Conditions

Protecting GroupReagent/ConditionsStabilityCleavage Products
TBDMS Aqueous NaOH, K₂CO₃/MeOHStableN/A
Fmoc Piperidine (20% in DMF)Highly LabileAmine, Dibenzofulvene Adduct
Acetyl (Ac) K₂CO₃/MeOH, NaOMeLabileAlcohol/Amine, Acetate
Tosyl (Ts) Strong Base (e.g., Na/NH₃)StableN/A
Benzyl (Bn) Strong BaseStableN/A

Table 3: Stability with Fluoride Reagents

Protecting GroupReagent/ConditionsStabilityCleavage Products
TBDMS TBAF in THF, HF-PyridineHighly LabileAlcohol, TBDMS-F
TIPS TBAF in THFLabile (slower than TBDMS)Alcohol, TIPS-F
TBDPS TBAF in THFLabile (slower than TBDMS)Alcohol, TBDPS-F
Benzyl (Bn) Fluoride ReagentsStableN/A
Boc Fluoride ReagentsStableN/A
PMB Fluoride ReagentsStableN/A

Experimental Protocols for Selective Deprotection

The following protocols provide detailed methodologies for the selective cleavage of the TBDMS ether, illustrating its orthogonality.

Protocol 1: Selective Cleavage of TBDMS in the Presence of a Benzyl Ether

This experiment demonstrates the selective removal of a TBDMS ether using fluoride ions while leaving a benzyl (Bn) ether intact.

  • Substrate: A molecule containing both a TBDMS ether and a benzyl ether.

  • Reagents: Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF), Tetrahydrofuran (THF), Saturated aqueous NH₄Cl, Ethyl acetate, Magnesium sulfate.

  • Procedure:

    • Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).

    • Add TBAF solution (1.1 mL, 1.1 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.

  • Expected Outcome: High yield of the alcohol with the benzyl ether group remaining untouched.

G sub Substrate (R-OTBDMS, R'-OBn) product Product (R-OH, R'-OBn) sub->product Selective Deprotection reagent TBAF, THF reagent->sub

Caption: Selective TBDMS deprotection using TBAF.

Protocol 2: Selective Cleavage of a Boc Group in the Presence of a TBDMS Ether

This protocol showcases the stability of the TBDMS ether under acidic conditions used to remove the tert-butyloxycarbonyl (Boc) protecting group from an amine.

  • Substrate: A molecule containing both a TBDMS ether and a Boc-protected amine.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Sodium sulfate.

  • Procedure:

    • Dissolve the substrate (1.0 mmol) in DCM (5 mL).

    • Add TFA (5 mL) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amine by flash column chromatography.

  • Expected Outcome: High yield of the free amine with the TBDMS ether group remaining intact.

G sub Substrate (R-OTBDMS, R'-NHBoc) product Product (R-OTBDMS, R'-NH₂) sub->product Selective Boc Removal reagent TFA, DCM reagent->sub

Caption: Selective Boc deprotection using TFA.

Logical Workflow for Orthogonal Synthesis

The strategic application of orthogonal protecting groups allows for a stepwise deprotection and functionalization of a multifunctional molecule. The diagram below illustrates a logical workflow where TBDMS and Fmoc groups are used to selectively unmask different functional sites.

G A Multifunctional Molecule (HO-R-NH₂) B Protection (R-OTBDMS, R-NHFmoc) A->B Protect C Selective Fmoc Deprotection (Piperidine) B->C D Amine Functionalization C->D Modify Amine E Selective TBDMS Deprotection (TBAF) D->E F Alcohol Functionalization E->F Modify Alcohol G Final Product F->G

Caption: Orthogonal synthesis workflow.

Conclusion

The TBDMS ether in "this compound" offers a robust yet selectively cleavable protecting group for hydroxyl functionalities. Its stability in the presence of reagents used to cleave other common protecting groups like Boc and Fmoc, and its lability to fluoride ions under conditions where groups like benzyl ethers are stable, underscores its high degree of orthogonality. The experimental data and protocols provided in this guide serve as a practical resource for designing efficient and high-yielding synthetic routes for complex molecules. The presence of the iodopropyl moiety in the title compound also provides a handle for further modifications, such as cross-coupling reactions, which can be performed while the TBDMS group is in place, further expanding its synthetic utility.

Spectroscopic Analysis for Confirmatory Identification of Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the precise incorporation of protecting groups is paramount. Tert-butyl-(3-iodopropoxy)-dimethylsilane serves as a key reagent for introducing a protected propanol linker, and its successful incorporation must be rigorously verified. This guide provides a comparative analysis of spectroscopic techniques to confirm the presence of the tert-butyl-(3-iodopropoxy)-dimethylsilyl group, with a comparison to its bromo- and chloro-analogues.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogues. This data is essential for distinguishing between the starting materials, the desired product, and potential byproducts.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundSi-C(CH₃)₃ (s, 9H)Si-(CH₃)₂ (s, 6H)-O-CH₂- (t, 2H)-CH₂-CH₂- (quint, 2H)-CH₂-X (t, 2H)
This compound~0.89 ppm~0.05 ppm~3.60 ppm~1.95 ppm~3.25 ppm
Tert-butyl-(3-bromopropoxy)-dimethylsilane~0.89 ppm~0.05 ppm~3.65 ppm~2.00 ppm~3.45 ppm
Tert-butyl-(3-chloropropoxy)-dimethylsilane~0.89 ppm~0.05 ppm~3.70 ppm~1.90 ppm~3.55 ppm

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling patterns are abbreviated as s (singlet), t (triplet), and quint (quintet).

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundSi-C(CH₃)₃Si-C(CH₃)₃Si-(CH₃)₂-O-CH₂--CH₂-CH₂--CH₂-X
This compound~26.0 ppm~18.4 ppm~-5.3 ppm~63.0 ppm~36.5 ppm~5.0 ppm
Tert-butyl-(3-bromopropoxy)-dimethylsilane~26.0 ppm~18.4 ppm~-5.3 ppm~61.5 ppm~35.0 ppm~35.5 ppm
Tert-butyl-(3-chloropropoxy)-dimethylsilane~26.0 ppm~18.4 ppm~-5.3 ppm~60.0 ppm~33.0 ppm~45.0 ppm

Table 3: Mass Spectrometry Data (Major Predicted Fragments)

Compound[M-C(CH₃)₃]⁺ (m/z)[M-I/Br/Cl]⁺ (m/z)[Si(CH₃)₂C(CH₃)₃]⁺ (m/z)
This compound243173115
Tert-butyl-(3-bromopropoxy)-dimethylsilane195/197173115
Tert-butyl-(3-chloropropoxy)-dimethylsilane151/153173115

Note: The presence of bromine and chlorine isotopes results in characteristic M/M+2 peaks.

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands)

Functional GroupAbsorption Range (cm⁻¹)Description
C-H (Alkyl)2850-2960Stretching vibrations
Si-O-C1080-1120Strong, characteristic stretching band
Si-C830-840, 770-780Characteristic bending vibrations
C-I500-600Stretching vibration
C-Br515-690Stretching vibration
C-Cl600-800Stretching vibration

Experimental Protocols

To obtain the data presented above, the following experimental protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.

  • Analysis : Analyze the resulting mass spectrum for the molecular ion peak (if present) and characteristic fragment ions as listed in Table 3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition : Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 4.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of "this compound" incorporation.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Reaction Reaction of Substrate with This compound NMR NMR Spectroscopy (¹H and ¹³C) Reaction->NMR Verify covalent bond formation and structure MS Mass Spectrometry (EI-MS) Reaction->MS Confirm molecular weight and fragmentation IR Infrared Spectroscopy (FTIR) Reaction->IR Identify characteristic functional groups Confirmation Confirmation of Incorporation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

By employing this multi-technique spectroscopic approach, researchers can confidently confirm the successful incorporation of the "this compound" moiety into their target molecules, ensuring the integrity of their synthetic route and the purity of their final product.

"Tert-butyl-(3-iodopropoxy)-dimethylsilane" alternatives for alcohol protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups for hydroxyl functionalities is paramount. Silyl ethers are a cornerstone of this strategy, valued for their ease of installation, stability across a range of reaction conditions, and mild, selective removal. While "tert-butyl-(3-iodopropoxy)-dimethylsilane" serves a dual purpose of alcohol protection and providing an iodo-handle for further functionalization, this guide focuses on the tert-butyldimethylsilyl (TBDMS) ether component and its common alternatives for alcohol protection.

This objective comparison of tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) protecting groups aims to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their synthetic strategies.

Performance Comparison of Common Silyl Ether Protecting Groups

The selection of an appropriate silyl ether protecting group is a critical decision, balancing the need for stability during synthetic transformations with the requirement for eventual selective cleavage. The primary determinant of a silyl ether's properties is the steric bulk of the substituents on the silicon atom. Generally, increased steric hindrance leads to greater stability but may require more forcing conditions for both installation and removal.

Relative Stability to Hydrolysis

The stability of silyl ethers towards acidic and basic hydrolysis is a key consideration in planning a synthetic route. The following table summarizes the well-established relative stability of common silyl ethers.

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBDMS/TBS) 20,000~20,000
Triisopropylsilyl (TIPS) 700,000100,000
tert-Butyldiphenylsilyl (TBDPS) 5,000,000~20,000

Data compiled from multiple sources.[1]

Typical Reaction Conditions for Protection and Deprotection

The following table outlines typical conditions for the protection of a primary alcohol and the subsequent deprotection of the resulting silyl ether. Benzyl alcohol is used here as a representative primary alcohol to provide a basis for comparison.

Protecting GroupSilylating AgentTypical Protection Conditions (Benzyl Alcohol)Typical Yield (%)Typical Deprotection ReagentTypical Deprotection ConditionsTypical Yield (%)
TBDMS/TBS TBDMSClImidazole (2.2 eq), DMF, rt, 3h>98TBAFTHF, rt, 1h>98
TIPS TIPSClImidazole (2.2 eq), DMF, rt, 2-16h90-98TBAFTHF, rt, prolonged timeHigh
TBDPS TBDPSClImidazole (2.5 eq), DMF, rt, 4-18h85-95TBAFTHF, rt, prolonged time, gentle heating may be requiredHigh

Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following are representative procedures for the protection of benzyl alcohol with TBDMS, TIPS, and TBDPS groups, and their subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Protocol 1: Protection of Benzyl Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Materials:

  • Benzyl alcohol (1.0 mmol, 1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 1.2 eq)

  • Imidazole (2.2 mmol, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous DMF under an inert atmosphere, add imidazole.

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add TBDMSCl in one portion.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected benzyl alcohol.

Protocol 2: Protection of Benzyl Alcohol with Triisopropylsilyl Chloride (TIPSCl)

Materials:

  • Benzyl alcohol (1.0 mmol, 1.0 eq)

  • Triisopropylsilyl chloride (TIPSCl) (1.2 mmol, 1.2 eq)

  • Imidazole (2.2 mmol, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the procedure for Protocol 1, substituting TIPSCl for TBDMSCl.

  • The reaction time may vary from 2 to 16 hours. Monitor the reaction progress by TLC.

Protocol 3: Protection of Benzyl Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

Materials:

  • Benzyl alcohol (1.0 mmol, 1.0 eq)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 mmol, 1.2 eq)

  • Imidazole (2.5 mmol, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous DMF under an inert atmosphere, add imidazole.

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add TBDPSCl to the solution.

  • Stir the reaction mixture at room temperature for 4 to 18 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding methanol.

  • Co-evaporate the reaction mixture with toluene.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with 1 M HCl solution, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 4: Deprotection of Silyl Ethers with Tetrabutylammonium Fluoride (TBAF)

Materials:

  • Silyl-protected benzyl alcohol (e.g., Benzyl-OTBDMS) (1.0 mmol, 1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the silyl-protected benzyl alcohol in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection of TBDMS ethers is typically complete within 1-2 hours. TIPS and TBDPS ethers will require longer reaction times, and gentle heating may be necessary for TBDPS deprotection.[2][3]

  • Upon completion, quench the reaction with water.

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected benzyl alcohol.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams have been generated.

G cluster_workflow General Experimental Workflow Alcohol Alcohol (R-OH) SilylEther Silyl Ether (R-OSiR'3) Alcohol->SilylEther Protection (R'3SiCl, Base) DeprotectedAlcohol Deprotected Alcohol (R-OH) SilylEther->DeprotectedAlcohol Deprotection (e.g., TBAF or Acid)

Caption: General workflow for alcohol protection and deprotection.

G TBDMS TBDMS TIPS TIPS TBDMS->TIPS TBDPS TBDPS TIPS->TBDPS Stability Increasing Stability

References

Navigating Chemo-selectivity: A Comparative Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane in Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step synthesis. This guide provides a comparative analysis of the chemo-selectivity of Tert-butyl-(3-iodopropoxy)-dimethylsilane, a bifunctional reagent, in the context of polyfunctional molecules. While direct comparative experimental data for this specific reagent is limited in publicly available literature, this guide synthesizes established principles of silyl ether chemistry to predict its behavior and compares it with common alternatives.

This compound presents a unique combination of a sterically hindered silyl ether protecting group and a reactive alkyl iodide. This dual functionality opens possibilities for sequential reactions, where the initial silylation is followed by a subsequent transformation involving the iodide. However, the success of such a strategy hinges on the chemo-selective introduction of the silyl ether in the presence of other nucleophilic functional groups.

General Principles of Silyl Ether Chemo-selectivity

Silyl ethers are widely employed for the protection of alcohols due to their ease of formation and tunable stability. The chemo-selectivity of silylating agents is primarily governed by two factors: the oxophilicity of silicon and steric hindrance at both the silicon atom and the substrate.

The strong silicon-oxygen bond makes silylation of alcohols a highly favorable process. In competitive reactions with other nucleophiles, such as amines and thiols, silylation generally favors the hydroxyl group. This preference can be attributed to the harder nature of the oxygen atom, which interacts more favorably with the hard silicon electrophile.

Predicted Chemo-selectivity of this compound

Based on the general principles of silyl ether chemistry, the following chemo-selectivity profile for this compound in reactions with polyfunctional molecules can be anticipated:

  • Alcohols vs. Amines: In a molecule containing both hydroxyl and amino groups, the silylation is expected to occur preferentially at the hydroxyl group. This is due to the greater strength of the Si-O bond compared to the Si-N bond. While silylation of amines is possible, it typically requires more forcing conditions or specific catalysts.

  • Alcohols vs. Thiols: Similar to amines, the silylation of thiols is generally less favorable than that of alcohols. The Si-S bond is weaker than the Si-O bond, making O-silylation the predominant pathway.

  • Alcohols vs. Carboxylic Acids: Carboxylic acids will readily react with silylating agents to form silyl esters. This reaction is often faster than the silylation of alcohols. Therefore, in a molecule containing both a carboxylic acid and a hydroxyl group, protection of both functionalities is likely to occur. Selective protection of the alcohol would necessitate prior protection of the carboxylic acid.

  • Primary vs. Secondary vs. Tertiary Alcohols: The bulky tert-butyldimethylsilyl group in the reagent introduces significant steric hindrance. Consequently, the rate of silylation is expected to follow the order: primary alcohol > secondary alcohol > tertiary alcohol. This steric differentiation allows for the selective protection of less hindered hydroxyl groups.

Comparison with Alternative Silylating Agents

The choice of silylating agent is critical for achieving the desired chemo-selectivity. The table below compares the predicted performance of this compound with other common silylating agents.

Silylating AgentStructureKey FeaturesPredicted Chemo-selectivity Profile
This compound TBS-O-(CH₂)₃-I- Bifunctional: Silyl ether and alkyl iodide- Sterically hindered silyl group- High O-selectivity over N and S- Sensitive to steric hindrance (1° > 2° > 3° OH)- Reacts with carboxylic acids
Tert-butyldimethylsilyl chloride (TBSCl)TBS-Cl- Monofunctional- Widely used, well-documented- High O-selectivity over N and S- Sensitive to steric hindrance (1° > 2° > 3° OH)- Reacts with carboxylic acids
Triethylsilyl chloride (TESCl)TES-Cl- Less sterically hindered than TBSCl- Good O-selectivity, but potentially less than TBSCl in competitive scenarios- Less sensitive to steric hindrance than TBSCl
Triisopropylsilyl chloride (TIPSCl)TIPS-Cl- More sterically hindered than TBSCl- Very high O-selectivity- Highly sensitive to steric hindrance, excellent for selective protection of primary alcohols

Table 1: Comparison of Silylating Agents

Experimental Protocols: A General Approach

General Protocol for Selective O-Silylation:

  • Substrate Preparation: Dissolve the polyfunctional molecule (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF, or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add a suitable base (1.1-1.5 equivalents), such as imidazole or triethylamine. For increased selectivity, a bulkier base like 2,6-lutidine can be employed.

  • Silylating Agent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction or side product formation.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the logic of chemo-selective reactions, diagrams generated using the DOT language can be illustrative.

chemo_selectivity polyfunctional_molecule Polyfunctional Molecule (e.g., with -OH, -NH2) o_silylation O-Silylation Product (Major) polyfunctional_molecule->o_silylation Favored Pathway (Stronger Si-O bond) n_silylation N-Silylation Product (Minor) polyfunctional_molecule->n_silylation Disfavored Pathway (Weaker Si-N bond) reagent This compound reagent->o_silylation reagent->n_silylation

Caption: Predicted reaction pathway for the silylation of a molecule containing both hydroxyl and amino groups.

steric_hindrance diol Diol (Primary & Secondary -OH) primary_silylation Primary Silyl Ether (Major Product) diol->primary_silylation Less Hindered secondary_silylation Secondary Silyl Ether (Minor Product) diol->secondary_silylation More Hindered reagent This compound reagent->primary_silylation reagent->secondary_silylation

Caption: Influence of steric hindrance on the selective silylation of a diol.

Conclusion and Future Outlook

This compound holds promise as a valuable tool in multi-step synthesis, offering the potential for sequential functionalization. Based on established principles, it is predicted to exhibit high chemo-selectivity for the protection of alcohols over other common nucleophilic functional groups, with a preference for less sterically hindered hydroxyls.

However, it is crucial to emphasize the necessity for direct experimental validation. Future studies should focus on generating quantitative data from competitive reactions with various polyfunctional substrates. Such research would not only confirm the predicted chemo-selectivity but also unlock the full potential of this bifunctional reagent for the streamlined synthesis of complex molecules in pharmaceutical and materials science research. Researchers are encouraged to perform careful reaction optimization and analysis to determine the precise selectivity under their specific experimental conditions.

Navigating Stability: A Comparative Guide to Silyl Ethers in Drug Development, Focusing on Tert-butyl-(3-iodopropoxy)-dimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers are a versatile and widely employed class of protecting groups for hydroxyl functionalities, prized for their ease of installation and tunable stability. This guide provides a comparative analysis of the stability of silyl ethers, with a particular focus on the expected stability of derivatives of "Tert-butyl-(3-iodopropoxy)-dimethylsilane," benchmarked against common alternatives. The insights presented are supported by established principles of silyl ether chemistry and include detailed experimental protocols for stability assessment.

The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents on the silicon atom impede the approach of reagents that can cleave the silicon-oxygen bond, thereby enhancing stability.[1] "this compound" is an organosilicon compound used in organic synthesis, often as a protecting group for alcohols.[3] The silyl ether formed from this reagent is a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is known for its robustness compared to less sterically hindered silyl ethers.[4][5]

Comparative Stability of Common Silyl Ethers

The relative stability of common silyl ethers under both acidic and basic conditions generally follows a well-established trend based on the steric bulk of the silyl group.[6][7] The expected stability of the silyl ether derived from "this compound" would be comparable to that of other TBDMS ethers. The presence of the iodo- group in the propoxy chain is not expected to significantly alter the inherent stability of the TBDMS group itself, although it may be susceptible to reaction under certain conditions.

Silyl EtherStructure of Silyl GroupRelative Stability (Acidic Conditions)[1][2][6]Relative Stability (Basic Conditions)[6]Key Characteristics
Trimethylsilyl (TMS)-Si(CH₃)₃1 (Least Stable)Very LabileEasily cleaved, often during workup or chromatography.[6]
Triethylsilyl (TES)-Si(CH₂CH₃)₃64More stable than TMSOffers a good balance of stability and reactivity.[1]
tert-Butyldimethylsilyl (TBDMS/TBS) -Si(CH₃)₂(C(CH₃)₃) 20,000 Stable Widely used due to its high stability towards many reagents.[4][5]
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃700,000Very StableHighly stable due to significant steric hindrance.[6]
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(C(CH₃)₃)5,000,000 (Most Stable)Very StableThe most stable among common alkyl silyl ethers.[1][6]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to evaluate the stability of silyl ethers under various conditions.

Protocol 1: Acidic Stability Assay

Objective: To determine the rate of cleavage of a silyl ether under acidic conditions.

Materials:

  • Silyl-protected alcohol (e.g., TBDMS-protected 3-iodopropanol)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Aqueous acid solution (e.g., 1 M HCl or Acetic Acid/THF/Water mixture)[8]

  • Internal standard (for quantitative analysis)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Dissolve a known amount of the silyl-protected alcohol and the internal standard in the chosen solvent.

  • Initiate the reaction by adding the aqueous acid solution.

  • Maintain the reaction at a constant temperature (e.g., room temperature).

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding an excess of the quenching solution.

  • Extract the organic components with the extraction solvent.

  • Dry the organic layer over the drying agent.

  • Analyze the sample by GC-MS or HPLC to determine the ratio of the silyl ether to the deprotected alcohol.

  • Plot the percentage of remaining silyl ether against time to determine the stability.

Protocol 2: Basic Stability Assay

Objective: To evaluate the stability of a silyl ether under basic conditions.

Materials:

  • Silyl-protected alcohol

  • Solvent (e.g., Methanol or THF)

  • Base (e.g., Potassium Carbonate or Sodium Hydroxide)[6]

  • Internal standard

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent

  • Drying agent

  • Analytical instrument

Procedure:

  • Dissolve the silyl-protected alcohol and internal standard in the solvent.

  • Add the base to start the reaction.

  • Maintain at a constant temperature.

  • Withdraw and quench aliquots at set time points.

  • Extract, dry, and analyze the samples as described in the acidic stability protocol.

Protocol 3: Fluoride-Mediated Cleavage Assay

Objective: To assess the ease of cleavage of a silyl ether using a fluoride source, a standard deprotection method.[4]

Materials:

  • Silyl-protected alcohol

  • Solvent (e.g., THF)

  • Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF) in THF)[1]

  • Internal standard

  • Quenching solution (e.g., water)

  • Extraction solvent

  • Drying agent

  • Analytical instrument

Procedure:

  • Dissolve the silyl-protected alcohol and internal standard in THF.

  • Add the TBAF solution to begin the deprotection.

  • Monitor the reaction at room temperature.

  • Withdraw and quench aliquots with water at various time intervals.

  • Extract, dry, and analyze the samples to determine the rate of cleavage.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a silyl ether.

G cluster_prep Sample Preparation cluster_reaction Stability Assay cluster_workup Sample Workup cluster_analysis Analysis prep1 Dissolve Silyl Ether and Internal Standard in Solvent react1 Add Reagent (Acid, Base, or Fluoride) prep1->react1 Start Reaction react2 Incubate at Constant Temperature react1->react2 react3 Withdraw Aliquots at Time Intervals react2->react3 workup1 Quench Reaction react3->workup1 Sample workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry Organic Layer workup2->workup3 analysis1 GC-MS or HPLC Analysis workup3->analysis1 Analyze analysis2 Quantify Reactant and Product analysis1->analysis2 analysis3 Determine Stability Profile analysis2->analysis3

Caption: General workflow for a silyl ether stability assay.

References

A Comparative Guide to Analytical Techniques for Monitoring Tert-butyl-(3-iodopropoxy)-dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of intermediates like Tert-butyl-(3-iodopropoxy)-dimethylsilane is a critical process. This silyl ether is typically formed by the protection of 3-iodo-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). Effective monitoring of this reaction is essential to ensure optimal yield, purity, and reaction completion, thereby preventing downstream complications in a synthetic route. This guide provides a detailed comparison of common analytical techniques for monitoring this silylation reaction, complete with experimental data and protocols.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the speed of analysis, and the available instrumentation. The following table summarizes the key characteristics of the most common methods for monitoring the formation of this compound.

TechniquePrincipleSpeedCostThroughputData QualityKey Application
Thin-Layer Chromatography (TLC) Adsorption chromatography based on polarity differences.Very Fast (5-20 min)LowHighQualitative / Semi-QuantitativeRapid check for presence of starting material and product.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point/polarity, detection by mass.Moderate (15-45 min)HighModerateQuantitative & StructuralPurity assessment and identification of volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures nuclear spin transitions in a magnetic field.Fast to Moderate (5-15 min per sample)Very HighLowQuantitative & StructuralUnambiguous structural confirmation and precise quantification of reaction components.
High-Performance Liquid Chromatography (HPLC) High-pressure separation based on partitioning.Moderate (20-60 min)HighModerate to HighQuantitativeAnalysis of non-volatile mixtures and purity determination.
In-situ Infrared (IR) Spectroscopy Measures molecular vibrations in real-time.Real-timeVery HighN/A (Continuous)Quantitative (Trend)Continuous monitoring of functional group changes directly in the reaction vessel.

In-Depth Analysis and Protocols

Thin-Layer Chromatography (TLC)

TLC is the most common method for quickly assessing the progress of a reaction.[1] By spotting the reaction mixture alongside the starting material, one can visually track the consumption of the reactant and the formation of the product.[2]

  • Advantages : It is exceptionally fast, inexpensive, and requires minimal sample preparation.[3] Multiple reactions or time points can be analyzed simultaneously on a single plate.

  • Limitations : TLC is primarily a qualitative technique. While it can give a rough idea of component ratios, it is not suitable for precise quantification. The choice of the developing solvent system (eluent) is crucial for good separation.[4]

Experimental Protocol: TLC Monitoring
  • Plate Preparation : Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[1] Using a pencil, lightly draw a baseline about 1 cm from the bottom.

  • Spotting :

    • On the left of the baseline, spot a dilute solution of the starting material (3-iodo-1-propanol).

    • In the center, spot the reaction mixture. To do this, dip a capillary tube into the reaction flask and touch it briefly to the plate.[5]

    • On the right, co-spot the starting material and the reaction mixture in the same location to aid in identification.[6]

  • Development : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since the starting material (an alcohol) is more polar than the silyl ether product, it will have a lower Retention Factor (Rf) value.

    • UV Light : If the compounds are UV-active, they will appear as dark spots under a 254 nm UV lamp.[7]

    • Staining : Immerse the plate in a staining solution (e.g., potassium permanganate or ceric ammonium molybdate) and gently heat it to reveal the spots.[7]

  • Analysis : The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile compounds in a mixture. It provides quantitative data on the purity of the product and can help identify any side products. Given the volatility of silyl ethers, GC-MS is a highly suitable method.[8][9]

  • Advantages : Offers high resolution and sensitivity.[10] The mass spectrometer provides structural information, confirming the identity of the product and any impurities. GC methods are well-established for analyzing organosilicon compounds.

  • Limitations : The instrument is expensive, and sample analysis is slower than TLC. The compounds must be thermally stable and volatile.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate (1 mL). Dry the organic layer with anhydrous sodium sulfate.

  • Injection : Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Illustrative) :

    • Column : A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 20 °C/min.

    • MS Detector : Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis : Identify the peaks corresponding to the starting material, product, and any byproducts by their retention times and mass spectra. The relative peak areas can be used to determine the conversion percentage and purity of the product. The product, this compound, will show a characteristic [M-57]+ fragment ion due to the loss of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). By taking periodic samples from the reaction, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.

  • Advantages : Provides definitive structural information. It is non-destructive and highly quantitative when appropriate acquisition parameters and an internal standard are used.

  • Limitations : The high cost and complexity of the instrument are major drawbacks. Sensitivity is lower compared to MS. Sample preparation must be done carefully to avoid contaminating the NMR tube.

Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation : Withdraw a small aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.

  • Dissolution : Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard : For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a simple spectrum and signals that do not overlap with the analyte peaks.

  • Acquisition : Acquire the ¹H NMR spectrum. Key signals to monitor include:

    • 3-Iodo-1-propanol (Reactant) : The methylene protons adjacent to the hydroxyl group (~3.8 ppm) and the iodine (~3.3 ppm).

    • This compound (Product) : The appearance of singlets for the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) groups, and a shift in the methylene protons adjacent to the silyl ether oxygen (~3.7 ppm).

  • Data Analysis : Calculate the reaction conversion by comparing the integration of a characteristic product peak to a reactant peak or the internal standard.

Visualization of Workflows

The following diagrams illustrate the logical flow of monitoring the synthesis of this compound and selecting the appropriate analytical technique.

ReactionMonitoringWorkflow start_end start_end process process decision decision analysis analysis output output start Start Reaction: 3-Iodo-1-propanol + TBDMS-Cl take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot tlc_analysis Perform TLC Analysis take_aliquot->tlc_analysis check_sm Starting Material Consumed? tlc_analysis->check_sm continue_reaction Continue Reaction check_sm->continue_reaction No workup Reaction Workup & Purification check_sm->workup Yes continue_reaction->take_aliquot After Time Interval quant_analysis Quantitative Analysis (GC-MS or NMR) workup->quant_analysis final_product Pure Product: Tert-butyl-(3-iodopropoxy) -dimethylsilane quant_analysis->final_product

Caption: General workflow for monitoring a silylation reaction using TLC and final product analysis.

TechniqueSelection start_node start_node decision_node decision_node technique_node technique_node alt_technique_node alt_technique_node start Goal of Analysis? d1 Quick Progress Check? start->d1 d2 Need Quantitative Data & Purity? d1->d2 No tlc Use TLC d1->tlc Yes d3 Need Unambiguous Structure ID? d2->d3 No gcms Use GC-MS d2->gcms Yes d4 Need Real-time Kinetics? d3->d4 No nmr Use NMR d3->nmr Yes ir Use In-situ IR d4->ir Yes hplc Use HPLC (if non-volatile) gcms->hplc Alternative

Caption: Decision tree for selecting an analytical technique for reaction monitoring.

References

Safety Operating Guide

Personal protective equipment for handling Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Tert-butyl-(3-iodopropoxy)-dimethylsilane (CAS No. 78878-05-4). This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Properties: this compound is a colorless, flammable liquid with a distinct odor.[1] It is soluble in organic solvents such as ethanol and dimethylformamide.[1] Due to its flammability and toxicity, it must be handled with care, away from heat sources and incompatible materials.[1]

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. It is a flammable liquid that can react violently with oxidants and strong acids.[1] Adherence to proper PPE is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z.87.1 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing.[2]To protect eyes from splashes and vapors.[2]
Hand Protection Chemical-impermeable gloves, such as nitrile or neoprene.[2] For prolonged contact, consider double-gloving or using heavy-duty gloves.[2]To prevent skin contact, as the substance is toxic upon dermal absorption.[2]
Body Protection A flame-resistant lab coat (e.g., Nomex) fully buttoned.[2][3] Long pants and closed-toe, closed-heel shoes are required.[2]To protect the skin from splashes and potential ignition.[2][3]
Respiratory Protection All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2][4] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]To prevent inhalation of toxic vapors.[5]

Safety Operating Guide

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation and Precautionary Measures:

  • Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly. The work area inside the hood should be clean and uncluttered.[2][4]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids and organosilanes.

  • Ignition Sources: Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][6] Use only non-sparking tools.[2][6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][6]

  • Storage: Store the chemical at 4°C, protected from light, and under a nitrogen atmosphere. Keep containers tightly closed in a well-ventilated area.[7]

2. Handling Procedures:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispensing: Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[4]

  • Exposure Avoidance: Avoid breathing vapors, mist, or gas.[2] Prevent all contact with skin and eyes.[1][2] Do not eat, drink, or smoke when using this product.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent violent reactions.[1]

3. Post-Handling and Clean-up:

  • Decontamination: After use, wipe down the immediate work area and any equipment to prevent the accumulation of chemical residue.[4]

  • Hand Washing: Wash hands and arms thoroughly with soap and water after handling is complete.[4]

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek immediate medical attention as the substance is toxic upon contact.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[2] Seek immediate medical attention as the substance is toxic if swallowed.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.[7]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal A Conduct Hazard Assessment (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood (Verify Airflow, Clear Area) B->C D Assemble & Ground Equipment C->D E Transfer Chemical Inside Fume Hood D->E F Perform Experiment E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Area & Equipment G->H I Segregate & Label Hazardous Waste H->I J Store Waste in Designated Area I->J K Dispose via Certified Vendor J->K

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl-(3-iodopropoxy)-dimethylsilane
Reactant of Route 2
Reactant of Route 2
Tert-butyl-(3-iodopropoxy)-dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.